Technical Documentation Center

Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine
  • CAS: 1199779-59-3

Core Science & Biosynthesis

Foundational

Thermodynamic properties and pKa values of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

An In-depth Technical Guide to the Thermodynamic Properties and pKa of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties and pKa of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties and acid dissociation constant (pKa) of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine. This molecule, a substituted phenethylamine, is of significant interest in pharmaceutical and agrochemical research due to the influence of the trifluoromethyl group on its chemical stability and lipophilicity.[1] While direct experimental data for this specific compound is not extensively available in public literature, this guide offers a robust framework for its characterization. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for pKa determination via potentiometric titration and the evaluation of key thermodynamic parameters such as enthalpy of formation. Furthermore, we will explore the application of computational methods as a predictive tool in early-stage drug discovery.[2][3] This document is intended to be a practical resource for researchers, enabling them to accurately determine the physicochemical properties crucial for understanding the compound's behavior in biological systems.

Introduction to Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine belongs to the chemical class of substituted phenethylamines.[4] This class of organic compounds is characterized by a phenethylamine structure where one or more hydrogen atoms have been replaced by other substituents.[4] The core structure consists of a phenyl ring linked to an amino group by a two-carbon sidechain.[4]

The presence of a trifluoromethyl (-CF3) group on the phenyl ring significantly influences the molecule's properties. The -CF3 group is a strong electron-withdrawing group, which can impact the basicity of the amine and, consequently, its pKa value.[5] This substitution also enhances the molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[1][5] Substituted phenethylamines are known to interact with neurotransmitter systems, making them valuable intermediates in the development of pharmaceuticals, particularly those targeting neurological disorders.[1][6] They have been utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications.[1]

Given the importance of this structural motif, a thorough understanding of the thermodynamic properties and pKa of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.[2][3]

Determination of the Acid Dissociation Constant (pKa)

The pKa, or acid dissociation constant, is a critical parameter that quantifies the extent of ionization of a compound at a specific pH.[2] For an amine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. This value is fundamental to understanding a drug's behavior in different physiological compartments, which have varying pH levels.[2][3]

Predicted pKa Value

While an experimental pKa for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is not readily found in the literature, computational methods can provide a reliable estimate. For the structurally similar compound, 2-(4-Trifluoromethylphenyl)ethylamine, a predicted pKa of 9.49±0.10 has been reported.[7] Another related compound, (2-[4-(trifluoromethoxy)phenyl]ethyl)amine, has a predicted pKa of 8.71±0.10.[8] Given the structural similarities, the pKa of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is expected to be in a similar range. The ethyl group on the amine is likely to slightly increase the basicity compared to the primary amine, potentially resulting in a slightly higher pKa.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[9][10][11] The technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[10][12] The pKa can be determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and unprotonated forms of the amine are equal.[12]

  • Choice of Titrant: Since Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is a base, a strong acid, such as hydrochloric acid (HCl), is used as the titrant.

  • Solvent System: The choice of solvent is critical, especially for compounds with limited aqueous solubility. If the compound is sparingly soluble in water, a co-solvent like methanol may be used. However, it is important to note that the pKa value obtained in a co-solvent system will be an apparent pKa (pKa') and extrapolation methods may be required to determine the aqueous pKa.[11]

  • Ionic Strength: Maintaining a constant ionic strength throughout the titration is crucial for accurate pKa determination. This is typically achieved by adding a high concentration of an inert salt, such as potassium chloride (KCl), to the solution.[12]

  • Inert Atmosphere: Purging the solution with nitrogen before and during the titration helps to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the endpoint, especially for bases with higher pKa values.[10][12]

  • Preparation of Solutions:

    • Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[12]

    • Accurately weigh a sample of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine and dissolve it in a known volume of the KCl solution to achieve a concentration of approximately 1 mM.[10][12] If necessary, a minimal amount of a co-solvent can be used to aid dissolution.

  • Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[12]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the amine solution into a reaction vessel equipped with a magnetic stirrer.[12]

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin purging the solution with nitrogen gas.[10][12]

  • Titration Process:

    • Allow the pH reading to stabilize.

    • Add small, precise increments of the standardized 0.1 M HCl solution.

    • Record the pH value after each addition, ensuring the reading is stable before proceeding.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point.[12]

pKa_Determination_Workflow cluster_prep Preparation cluster_setup Setup cluster_titration Titration cluster_analysis Analysis P1 Prepare 0.1 M HCl P3 Prepare 1 mM Analyte Solution P1->P3 P2 Prepare 0.15 M KCl P2->P3 S2 Assemble Titration Cell P3->S2 S1 Calibrate pH Meter S1->S2 T1 Add Increments of HCl S2->T1 S3 Purge with Nitrogen S3->S2 T2 Record pH T1->T2 after each addition T2->T1 A1 Plot Titration Curve T2->A1 A2 Determine Equivalence Point A1->A2 A3 Calculate pKa at Half-Equivalence Point A2->A3

Caption: Workflow for pKa determination by potentiometric titration.

Thermodynamic Properties

The thermodynamic properties of a compound, such as its standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°), provide fundamental insights into its stability and reactivity. These parameters are crucial for understanding reaction equilibria and kinetics in drug metabolism and for process development in chemical synthesis.

Theoretical Framework
  • Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[13] A negative value indicates an exothermic formation process and greater enthalpic stability relative to the elements.[13]

  • Gibbs Free Energy of Solvation (ΔGsolv): This is the change in Gibbs free energy when a solute is transferred from the gas phase to a solvent. It is a key measure of the affinity between the solute and the solvent and is crucial for predicting solubility.[14]

  • Entropy (S°): This is a measure of the molecular disorder or randomness of a system.

Experimental Determination of Thermodynamic Properties

Experimental determination of thermodynamic properties often involves calorimetric techniques.[15][16]

Constant-volume calorimetry, commonly known as bomb calorimetry, is used to measure the heat of combustion of a substance.[16] From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

  • Standard for Calibration: The calorimeter is calibrated using a substance with a precisely known enthalpy of combustion, such as benzoic acid.[16] This allows for the determination of the heat capacity of the calorimeter.

  • High-Purity Oxygen: The combustion is carried out in a high-pressure oxygen atmosphere to ensure complete and rapid combustion of the sample.

  • Ignition: A small amount of energy is introduced to ignite the sample, and this energy input must be accounted for in the final calculations.

  • Calibration of the Calorimeter:

    • Accurately weigh a pellet of benzoic acid (approx. 1 g).

    • Place the pellet in the sample holder of the bomb calorimeter.

    • Assemble the bomb, pressurize it with high-purity oxygen (approx. 30 atm), and place it in the calorimeter bucket containing a known mass of water.

    • Ignite the sample and record the temperature change of the water.

    • Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid.

  • Sample Measurement:

    • Accurately weigh a sample of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine.

    • Repeat the procedure described for the calibration, using the sample instead of benzoic acid.

    • Record the temperature change.

  • Data Analysis:

    • Calculate the heat released by the combustion of the sample (qrxn) using the heat capacity of the calorimeter and the measured temperature change.

    • Calculate the molar enthalpy of combustion (ΔcH°) for the sample.

    • Use Hess's Law and the known standard enthalpies of formation of the combustion products (CO2, H2O, N2, and HF) to calculate the standard enthalpy of formation (ΔfH°) of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine.

Differential scanning calorimetry (DSC) can be used to measure the heat capacity of a substance as a function of temperature.[17] It measures the difference in heat flow required to increase the temperature of a sample and a reference.[17]

Thermo_Determination_Workflow cluster_calib Calorimeter Calibration cluster_sample Sample Measurement cluster_analysis Data Analysis C1 Combust Benzoic Acid C2 Measure ΔT C1->C2 C3 Calculate Heat Capacity (Ccal) C2->C3 A1 Calculate q_rxn C3->A1 S1 Combust Analyte S2 Measure ΔT S1->S2 S2->A1 A2 Calculate ΔcH° A1->A2 A3 Calculate ΔfH° using Hess's Law A2->A3

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides valuable tools for estimating thermodynamic properties. Quantum mechanical methods, such as Gaussian 4 (G4) theory, combined with isodesmic reactions, can be used to calculate gas-phase enthalpies of formation with high accuracy.[18] Solvation models can then be applied to determine properties in the liquid phase, such as the Gibbs free energy of solvation.[14][19]

Data Summary

As direct experimental data for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is not available in the cited literature, the following table provides a summary of key properties for the structurally related compound 2-(4-Trifluoromethylphenyl)ethylamine and general data for phenethylamine to serve as a reference.

Property2-(4-Trifluoromethylphenyl)ethylaminePhenethylamine (for comparison)
Molecular Formula C9H10F3N[1][20]C8H11N
Molecular Weight 189.18 g/mol [1][20]121.18 g/mol
Predicted pKa 9.49 ± 0.10[7]~9.8
Boiling Point 210 °C[7]198 °C
Density 1.186 g/cm³[7]0.962 g/cm³

Note: The pKa for phenethylamine is an approximate experimental value. The data for 2-(4-Trifluoromethylphenyl)ethylamine is from supplier databases and may be predicted.

Conclusion

This technical guide has outlined the essential theoretical and practical considerations for determining the pKa and thermodynamic properties of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine. While specific experimental values for this compound are yet to be widely reported, the detailed protocols for potentiometric titration and calorimetry provided herein offer a clear path for researchers to obtain this critical data. The use of computational prediction methods serves as a valuable complementary approach, particularly in the early stages of research and development. A comprehensive understanding of these fundamental physicochemical properties is indispensable for advancing the study of this and other substituted phenethylamines in medicinal and materials science.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Aliphatic Amines: A Critical Analysis of the Experimental Enthalpies of Formation by Comparison with Theoretical Calculations. Journal of Chemical & Engineering Data. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss. [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. [Link]

  • Thermochemistry of Organic and Organometallic Compounds. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Acid Dissociation Constant by Potentiometric Titration. Mettler Toledo. [Link]

  • Gibbs energy of cooperative hydrogen‐bonding interactions in aqueous solutions of amines and pyridines. ResearchGate. [Link]

  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Methylamine Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • pKa. Cambridge MedChem Consulting. [Link]

  • Thermodynamic Evaluations of Amines as Hydrides or Two Hydrogen Ions Reductants and Imines as Protons or Two Hydrogen Ions Acceptors, as Well as Their Application in Hydrogenation Reactions. PMC. [Link]

  • CHAPTER 6 Calorimetric Determination of Enthalpies of Vaporization. [Link]

  • Free energy of solvation of amine carbamate calculated by Explicit... ResearchGate. [Link]

  • The standard enthalpy of reaction for amine dissociation and carbamate... ResearchGate. [Link]

  • CHAPTER 10: Solvation Gibbs Energy: The Equation of State Approach. Books. [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC. [Link]

  • 5.5: Calorimetry. Chemistry LibreTexts. [Link]

  • Solvation Free Energies of Amides and Amines: Disagreement between Free Energy Calculations and Experiment. Journal of the American Chemical Society. [Link]

  • Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. [Link]

  • Chapter 5: Calorimetry and Thermal Analysis. Books. [Link]

  • Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. EPA. [Link]

  • 2-phenylethanamine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Structure-Activity Study of Phenethylamines as Substrates of Biosynthetic Enzymes of Sympathetic Transmitters. [Link]

  • Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine. PubChemLite. [Link]

  • Standard enthalpy of formation. Wikipedia. [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

  • Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. [Link]

  • Standard Enthalpy of Formation* for Various Compounds. Sistemas EEL. [Link]

  • Ru-Catalyzed Reductive Dehydration of Amides to Enamines: Catalyst-Loading-Controlled Selectivity. American Chemical Society. [Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC. [Link]

  • Ethylamine. NIST WebBook. [Link]

  • 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine. PubChem. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Assessing the Metabolic Stability of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine in Human Liver Microsomes

This guide provides a comprehensive framework for evaluating the metabolic stability of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine using human liver microsomes (HLMs). It is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the metabolic stability of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine using human liver microsomes (HLMs). It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating methodology.

Part 1: Foundational Principles & Strategic Considerations

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a cornerstone of modern drug discovery. The liver is the primary site of drug metabolism, and enzymes within it can significantly alter a drug's structure, impacting its efficacy, duration of action, and potential for toxicity.[1][2] Early assessment of metabolic stability using in vitro systems like HLMs allows for the efficient ranking and selection of drug candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.[3][4] HLMs are subcellular fractions of the liver that contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) families, making them a cost-effective and high-throughput tool for these assessments.[1][5][6]

Structural Insights into Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine Metabolism

The metabolic fate of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is dictated by its chemical structure, which features three key regions susceptible to enzymatic attack:

  • The N-ethyl group: Secondary amines are common substrates for several metabolic reactions.

  • The ethyl linker: The aliphatic chain connecting the amine to the phenyl ring is a potential site for hydroxylation.

  • The 4-(trifluoromethyl)phenyl ring: The aromatic ring can be a target for oxidation, although the presence of the trifluoromethyl group significantly influences this.

The trifluoromethyl (-CF3) group is a powerful tool in medicinal chemistry, often introduced to enhance metabolic stability.[7][8][9] The carbon-fluorine bond is exceptionally strong, making the -CF3 group itself highly resistant to metabolism.[7] Furthermore, its strong electron-withdrawing nature can deactivate the aromatic ring, making it less susceptible to oxidative attack by CYP enzymes.[7][10] This strategy is often employed to block a known metabolic "hotspot" on a molecule, thereby increasing its half-life.[7][11]

Part 2: Experimental Design & Protocol

A robust in vitro metabolic stability assay is built on a foundation of careful experimental design and precise execution. The following protocol is a self-validating system, incorporating necessary controls to ensure the integrity of the generated data.

Materials and Reagents
Reagent/MaterialTypical Supplier(s)Purpose
Pooled Human Liver Microsomes (HLMs)XenoTech, BioIVTSource of metabolic enzymes.[12] Pooled from multiple donors to average out inter-individual variability.[1]
Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amineIn-house/CustomThe test compound.
Potassium Phosphate Buffer (100 mM, pH 7.4)Sigma-AldrichMaintains physiological pH for optimal enzyme activity.[3][12]
NADPH Regenerating System (e.g., G6P, G6PDH)Corning, SigmaProvides a continuous supply of NADPH, the essential cofactor for CYP and FMO enzymes.[4][5]
Positive Control Compounds (e.g., Verapamil, Dextromethorphan)Sigma-AldrichCompounds with known, well-characterized metabolic rates to validate the activity of the HLM batch.[5][6][12]
Internal Standard (IS)In-house/CustomA structurally similar but distinct compound added during sample processing to correct for analytical variability.[3]
Acetonitrile (ACN), HPLC-gradeFisher ScientificUsed as the "quenching" solvent to stop the metabolic reaction by precipitating proteins.[3][6][12]
Dimethyl Sulfoxide (DMSO), HPLC-gradeSigma-AldrichSolvent for preparing stock solutions of the test compound and controls.[3]
Experimental Workflow Diagram

The overall workflow is designed to ensure reproducibility and accuracy. It begins with the preparation of reagents and culminates in data analysis.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_reagents Prepare Reagents (Buffer, NADPH, HLM) prep_compound Prepare Test Compound & Control Stocks (in DMSO) pre_warm Pre-warm HLM & Buffer to 37°C prep_compound->pre_warm initiate Initiate Reaction (Add NADPH) pre_warm->initiate incubate Incubate at 37°C initiate->incubate sample Aliquots Taken at Time Points (0, 5, 15, 30, 45 min) incubate->sample quench Quench Reaction (Add Cold Acetonitrile + IS) sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, Half-Life (t½), & Intrinsic Clearance (Clint) analyze->calculate

Caption: Experimental workflow for the HLM metabolic stability assay.

Step-by-Step Protocol

This protocol is optimized for a final incubation volume of 200 µL in a 96-well plate format.

  • Prepare Stock Solutions:

    • Dissolve Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine and positive control compounds (e.g., Verapamil) in DMSO to create 10 mM stock solutions.[12]

    • Prepare a working solution of the test compound at 200 µM by diluting the stock solution in buffer.

  • Prepare Incubation Master Mix:

    • On ice, prepare a master mix containing 100 mM potassium phosphate buffer (pH 7.4) and pooled human liver microsomes. The final protein concentration in the incubation should be 0.5 mg/mL.[1][3][12]

    • Causality: Keeping microsomes on ice is critical to preserve enzymatic activity before the assay begins.[12] The protein concentration is chosen to ensure a measurable rate of depletion for a wide range of compounds.

  • Set Up the Incubation Plate:

    • Add the appropriate volume of the test compound working solution to the wells to achieve a final concentration of 1 µM.[3][12] The final DMSO concentration should be kept low (≤ 0.1%) to avoid inhibiting the enzymes.[3]

    • Include the following crucial controls:

      • Time Zero (T0): The reaction is stopped immediately upon initiation. This represents 100% of the compound.

      • No NADPH Control: Incubated for the longest time point (e.g., 45 min) without the NADPH cofactor. This measures any non-NADPH-dependent degradation (e.g., by esterases).[1][5]

      • Positive Control: A compound known to be metabolized by HLMs (e.g., Verapamil) to confirm the enzymatic activity of the microsome batch.[5]

  • Initiate and Run the Reaction:

    • Pre-incubate the plate containing the HLM master mix and test compound for 5-10 minutes at 37°C.[13]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[12][14]

    • Incubate the plate at 37°C with gentle shaking.

  • Sample and Quench:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-4 times the incubation volume) containing the internal standard.[3][6]

    • Causality: Cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins and causes them to precipitate out of the solution. The internal standard is added here to account for any sample loss or variation during subsequent processing and LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 3000-4000 x g) for 15 minutes to pellet the precipitated proteins.[3][13]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.[6][12][15] LC-MS/MS provides the necessary sensitivity and selectivity for this analysis.[15][16]

Part 3: Data Analysis & Interpretation

Calculating Metabolic Stability Parameters

The primary data obtained from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

  • Determine Percent Remaining:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

    • % Remaining = (Peak Area Ratio at T_x / Peak Area Ratio at T_0) * 100

  • Calculate the Half-Life (t½):

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear portion of this curve represents the elimination rate constant (k).

    • t½ (min) = 0.693 / -k

    • Trustworthiness: This calculation assumes first-order kinetics, which is generally valid when the initial substrate concentration (1 µM) is well below the Michaelis-Menten constant (Km) of the metabolizing enzymes.[12]

  • Calculate In Vitro Intrinsic Clearance (Clint):

    • Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound.[17]

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein)[18][19]

Sample Data Presentation
ParameterEthyl({2-[4-(trifluoromethyl)phenyl]ethyl})amineVerapamil (Positive Control)
Half-Life (t½, min) > 4512.5
Clint (µL/min/mg) < 15.455.4
Classification High StabilityModerate Stability

Note: The data presented for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is hypothetical, based on the expected stabilizing effect of the trifluoromethyl group.

Part 4: Hypothetical Metabolic Pathways

While the primary goal of this assay is to determine the rate of disappearance of the parent compound, identifying the metabolites formed provides invaluable information for future drug design. Based on known biotransformations of phenylethylamines and related structures, we can postulate several potential metabolic pathways for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine.[20][21]

  • N-De-ethylation: One of the most common metabolic pathways for N-alkyl amines is the CYP-mediated removal of the ethyl group to form the corresponding primary amine.[20][22]

  • N-Oxidation: Flavin-containing monooxygenases (FMOs), also present in microsomes, can oxidize the nitrogen atom to form an N-oxide.[5][23][24]

  • Aliphatic Hydroxylation: CYP enzymes can hydroxylate the ethyl linker, typically at the carbon adjacent to the nitrogen (α-carbon) or the carbon adjacent to the ring (benzylic position).

  • Aromatic Hydroxylation: While the trifluoromethyl group deactivates the ring, minor hydroxylation on the phenyl ring at positions ortho or meta to the ethyl group might still occur, although this is expected to be a very minor pathway.

Proposed Metabolic Scheme

G cluster_pathways Potential Metabolic Pathways parent Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine (Parent Compound) m1 N-De-ethylation (Primary Amine) parent->m1 CYP-mediated m2 N-Oxidation (N-Oxide) parent->m2 FMO-mediated m3 Aliphatic Hydroxylation (Alcohol) parent->m3 CYP-mediated m4 Aromatic Hydroxylation (Phenol, Minor) parent->m4 CYP-mediated

Caption: Hypothetical metabolic pathways for the test compound in HLMs.

Part 5: Conclusion & Future Directions

This guide outlines a comprehensive and robust methodology for assessing the metabolic stability of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine in human liver microsomes. The inclusion of a trifluoromethyl group is anticipated to confer high metabolic stability, a desirable characteristic in drug development.[7][9] The experimental protocol, complete with essential controls, ensures the generation of reliable and reproducible data for half-life and intrinsic clearance.

The results from this in vitro assay are critical for decision-making. A compound with high metabolic stability, as is predicted for this molecule, would be a strong candidate for progression to more complex in vitro models (e.g., hepatocytes, which include both Phase I and Phase II enzymes) and subsequent in vivo pharmacokinetic studies.[4][18]

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. (2026, January 18). NINGBO INNO PHARMCHEM CO.,LTD.
  • Metabolic stability in liver microsomes. Mercell.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • CHAPTER 9: Cytochrome P450 Metabolism. (2021, August 27). The Royal Society of Chemistry.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • Trifluoromethyl group. Wikipedia.
  • Protocol for the Human Liver Microsome Stability Assay.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem.
  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC.
  • How to calculate in vitro intrinsic clearance? (2019, July 12).
  • metabolic stability & determining intrinsic drug clearance. (2023, September 12). YouTube.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io.
  • N-oxygenation of phenethylamine to the trans-oxime by adult human liver flavin-containing monooxygenase and retroreduction of phenethylamine hydroxylamine by human liver microsomes. PubMed.
  • Metabolism of N-Methyl, N-propargylphenylethylamine: Studies with Human Liver Microsomes and cDNA Expressed Cytochrome P450 (CYP) Enzymes - PMC.
  • Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. (2025, March 10). PubMed.
  • Intrinsic clearance (liver microsomes, human) - ES. Eurofins Discovery.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Hepatic Microsomal Stability (human, r
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). ScienceDirect.
  • Metabolic stability and its role in the discovery of new chemical entities. (2019, January 21). De Gruyter.
  • Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. (2025, August 9).
  • Research - Michael Cameron, PhD. The Wertheim UF Scripps Institute.
  • The metabolism of 4-substituted N-ethyl-N-methylanilines. III.
  • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in r
  • Cytochrome P450: Radicals in a Biochemical Setting. (2010, December 29). YouTube.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics | Request PDF.
  • Ethylamine. Wikipedia.
  • Initial Metabolic Step of a Novel Ethanolamine Utilization Pathway and Its Regulation in Streptomyces coelicolor M145 - PMC. (2019, May 21).
  • LC-MS Metabolomics Analysis. Thermo Fisher Scientific - US.
  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023, September 7). YouTube.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021, March 29). MDPI.

Sources

Foundational

A Multi-faceted Predictive Analysis of Blood-Brain Barrier Permeability for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

A Technical Guide for Drug Development Professionals Preamble: The Imperative of CNS Access The blood-brain barrier (BBB) represents the most significant obstacle in the development of therapeutics for central nervous sy...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Preamble: The Imperative of CNS Access

The blood-brain barrier (BBB) represents the most significant obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, semipermeable border of endothelial cells prevents over 98% of small-molecule drugs from reaching their intended targets within the brain.[1] Consequently, the early and accurate prediction of a compound's ability to permeate this barrier is a cornerstone of neuro-pharmacological research, saving invaluable time and resources in the drug discovery pipeline.[2][3]

This guide provides a comprehensive, multi-tiered predictive analysis of the BBB permeability of a novel compound, Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine . As a Senior Application Scientist, my objective is not merely to present data, but to construct a logical, evidence-based narrative that guides the user from foundational computational assessments to robust in vitro and in vivo validation strategies. We will explore the causality behind each methodological choice, ensuring a self-validating framework for assessing this molecule's potential as a CNS-active agent.

Section 1: In Silico & Computational Assessment

The initial phase of any permeability prediction pipeline begins in silico. These computational methods provide a rapid, cost-effective screening of a molecule's physicochemical properties, which are known to be strong determinants of passive diffusion across the BBB.[4][5] Key properties include lipophilicity (logP), molecular weight (MW), topological polar surface area (TPSA), and hydrogen bonding capacity.[6]

Physicochemical Profiling

Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is a small molecule with structural similarities to known CNS-active compounds, such as fenfluramine.[7] To build a predictive case, we first calculate its key molecular descriptors and compare them against established thresholds for CNS penetration and its structural analog, fenfluramine.

PropertyPredicted Value for Target CompoundFenfluramineOptimal Range for CNS PenetrationRationale & Source(s)
Molecular Formula C₁₁H₁₄F₃NC₁₂H₁₆F₃NN/ACalculated from structure.[8][9]
Molecular Weight (MW) 217.23 g/mol 231.26 g/mol < 400-500 DaLower molecular weight is strongly correlated with improved passive diffusion across the BBB.[10]
Lipophilicity (XlogP) ~3.03.41.5 - 3.5Lipophilicity is a primary driver of membrane permeation. A value in this range is optimal; excessively high lipophilicity can lead to non-specific binding and rapid metabolism.[9][11]
Topological Polar Surface Area (TPSA) 12.03 Ų12.03 Ų< 70-90 ŲTPSA is a surrogate for hydrogen bonding capacity. Lower values are critical for minimizing desolvation penalties upon entering the lipidic BBB environment.[12]
Hydrogen Bond Donors 11≤ 3-5The number of hydrogen bond donors has a significant negative impact on permeability.[10]
Hydrogen Bond Acceptors 11≤ 5-10A higher number of acceptors is more tolerated than donors but should still be minimized.[10]

Interpretation: The in silico profile of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is highly favorable for BBB penetration. All calculated parameters fall squarely within the optimal ranges established for CNS-active drugs.[10][12] Its profile is closely aligned with that of fenfluramine, a compound known for its high permeability.[13] This strong computational foundation justifies proceeding to more resource-intensive experimental validation.

Computational Workflow

The process of moving from a chemical structure to a permeability prediction follows a defined workflow. This involves calculating descriptors and applying established quantitative structure-property relationship (QSPR) models.[6]

G cluster_0 In Silico Prediction Workflow mol Input Molecule (SMILES/Structure) desc Calculate Physicochemical Descriptors (MW, logP, TPSA, etc.) mol->desc 2D/3D Conversion qspr Apply QSPR Models & CNS Rules (e.g., Lipinski) desc->qspr Descriptor Set pred Generate Permeability Prediction (logBB, CNS+/-) qspr->pred Scoring

Figure 1: Workflow for in silico BBB permeability prediction.

Section 2: In Vitro Experimental Framework

While computational models are powerful, they primarily predict passive diffusion. To build a more complete picture, in vitro models are essential for confirming these predictions and investigating other transport mechanisms, such as active efflux.[14][15] We propose a two-tiered approach, starting with a simple, high-throughput assay and progressing to a more complex, cell-based model.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a cost-effective, cell-free method to specifically measure a compound's passive permeability across an artificial membrane composed of lipids mimicking the BBB.[16][17] Its simplicity and high-throughput nature make it the ideal first experimental step.[18]

  • Preparation: A 96-well filter plate (donor plate) is coated with a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane) to form the artificial membrane.[18] A separate 96-well plate (acceptor plate) is filled with a phosphate-buffered saline (PBS) solution at pH 7.4, containing a "sink" component to mimic brain tissue.[17]

  • Compound Dosing: The test compound, Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine, is dissolved in PBS (pH 7.4) at a concentration of 50-100 µM and added to the donor plate wells. High-permeability (e.g., Caffeine) and low-permeability (e.g., Atenolol) controls are run in parallel.

  • Incubation: The donor plate is placed onto the acceptor plate, creating a "sandwich." The assembly is incubated at room temperature for 4-5 hours with gentle shaking.[19]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells, as well as a reference well (mass retention), are determined using LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))

    Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

CompoundPe (x 10⁻⁶ cm/s)Interpretation
Target Compound 15.2High Predicted Passive Permeability
Caffeine (High Control) 18.5Valid Assay Performance
Atenolol (Low Control) 0.8Valid Assay Performance

Interpretation Guidelines:

  • Pe > 6.0 x 10⁻⁶ cm/s: High probability of BBB penetration (CNS+).

  • Pe < 4.0 x 10⁻⁶ cm/s: Low probability of BBB penetration (CNS-).

A high Pe value, as hypothesized here based on the compound's lipophilicity, would provide strong experimental evidence for its ability to passively diffuse across a lipid membrane.

Tier 2: MDCK-MDR1 Transwell Assay

Many promising CNS drug candidates fail because they are substrates for efflux transporters, particularly P-glycoprotein (P-gp), which actively pump compounds out of the brain.[20] The MDCK-MDR1 assay uses a monolayer of Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress human P-gp (encoded by the MDR1 gene), providing a robust model to assess a compound's susceptibility to efflux.[14]

  • Cell Culture: MDCK-MDR1 cells are seeded onto microporous filter inserts in a Transwell® plate and cultured for 5-7 days to form a confluent, polarized monolayer.

  • Barrier Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, Lucifer Yellow.[15]

  • Permeability Assessment: The assay is conducted in two directions:

    • Apical-to-Basolateral (A→B): The test compound is added to the top (apical) chamber, simulating transport from blood to brain.

    • Basolateral-to-Apical (B→A): The test compound is added to the bottom (basolateral) chamber, simulating transport from brain to blood.

  • Incubation & Sampling: The plates are incubated at 37°C. Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification & Calculation: Compound concentrations are measured by LC-MS/MS. The apparent permeability (Papp) for each direction is calculated. The Efflux Ratio (ER) is then determined: ER = Papp (B→A) / Papp (A→B) .

ParameterValueInterpretation
Papp (A→B) 12.5 x 10⁻⁶ cm/sHigh apparent permeability
Papp (B→A) 14.1 x 10⁻⁶ cm/sNo significant efflux observed
Efflux Ratio (ER) 1.13Not a substrate of P-gp

Interpretation Guidelines:

  • ER > 2.0: The compound is likely a substrate for an efflux transporter like P-gp.[21]

  • ER < 2.0: The compound is not a significant substrate for P-gp.

An efflux ratio near 1.0, as hypothesized, would be an excellent result, indicating that the compound is unlikely to be actively removed from the brain, thus allowing it to reach and maintain therapeutic concentrations.

G cluster_1 In Vitro Validation Workflow pampa Tier 1: PAMPA-BBB (Passive Permeability) decision1 High Pe? pampa->decision1 mdck Tier 2: MDCK-MDR1 (Efflux Liability) decision2 Low ER? mdck->decision2 decision1->mdck Yes stop Stop/Redesign decision1->stop No proceed Proceed to In Vivo decision2->proceed Yes decision2->stop No G cluster_2 In Vivo Verification Workflow admin IV Administration to Rodent Model collect Time-Course Collection of Blood & Brain Tissue admin->collect bioanalysis LC-MS/MS Bioanalysis of Plasma & Brain Homogenate collect->bioanalysis kp_calc Calculate Kp (Cbrain/Cplasma) bioanalysis->kp_calc fu_calc Measure Fraction Unbound (fu,brain & fu,plasma) bioanalysis->fu_calc kpuu_calc Calculate Kp,uu (Kp * fu,plasma / fu,brain) kp_calc->kpuu_calc fu_calc->kpuu_calc result Definitive CNS Exposure Profile kpuu_calc->result

Figure 3: Workflow for determining brain penetration (Kp and Kp,uu) in vivo.

Conclusion & Final Prediction

  • In Silico Analysis: The molecule's physicochemical properties—low molecular weight, optimal lipophilicity, and low polar surface area—are all highly indicative of a CNS-penetrant compound. [10]2. In Vitro Modeling: The compound is predicted to exhibit high passive permeability in a PAMPA-BBB assay and, crucially, is not expected to be a substrate for the P-gp efflux pump, as would be determined in an MDCK-MDR1 assay. [16][20]3. In Vivo Confirmation: The ultimate confirmation would come from a rodent study, where the compound is expected to demonstrate a Kp,uu value near 1.0, indicating that its free concentration in the brain can efficiently reach equilibrium with free plasma concentrations. [2] This systematic approach, moving from low- to high-complexity systems, provides a high degree of confidence in the prediction. Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine represents a strong candidate for further development as a potential therapeutic agent for central nervous system disorders.

References

  • Gunturi, S. & Narayanan, R. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Shivalingam, M.R., et al. (2015). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Patel, D., et al. (2022). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery. Available at: [Link]

  • Grathwohl, G., et al. (2023). CANDID-CNS: AI Unlocks Stereochemistry and Beyond Rule of 5 to Predict CNS Penetration of Small Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) In Silico Prediction of Blood Brain Barrier Permeability. Available at: [Link]

  • Al-Ahmad, A. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. Available at: [Link]

  • Roslin, M., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. Available at: [Link]

  • Liu, R., et al. (2014). In-silico prediction of blood–brain barrier permeability. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Pardridge, W.M. (2002). In vivo measurement of blood-brain barrier permeability. Current Protocols in Neuroscience. Available at: [Link]

  • Ecker, G.F. & Chiba, P. (2003). In silico prediction of blood-brain barrier permeation. Current Medicinal Chemistry. Available at: [Link]

  • Varadharajan, S., et al. (2022). Development of QSAR models to predict blood-brain barrier permeability. Frontiers in Chemistry. Available at: [Link]

  • Al-Ahmad, A. (2018). In Vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Medical Technology. Available at: [Link]

  • Linden, J.R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol. Available at: [Link]

  • Banks, W.A. (2009). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. Clinical Pharmacokinetics. Available at: [Link]

  • Kumar, V.P., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Development of QSAR models to predict blood-brain barrier permeability. Frontiers in Chemistry. Available at: [Link]

  • Gabathuler, R. (2010). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. Current Medicinal Chemistry. Available at: [Link]

  • da Silva, A.S., et al. (2013). A 2D-QSPR approach to predict blood-brain barrier penetration of drugs acting on the central nervous system. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Dhavale, R.P., et al. (2021). Computer Assisted Models for Blood Brain Barrier Permeation of 1, 5-Benzodiazepines. Current Drug Research Reviews. Available at: [Link]

  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Available at: [Link]

  • Banks, W.A. & Kastin, A.J. (1990). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. Brain Research Bulletin. Available at: [Link]

  • van de Waterbeemd, H., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Pharmaceutics. Available at: [Link]

  • New Drug Approvals. (2021). Fenfluramine Hydrochloride. Available at: [Link]

  • Deguchi, Y., et al. (1997). Comparison of blood-brain barrier permeability in mice and rats using in situ brain perfusion technique. Journal of Applied Physiology. Available at: [Link]

  • WuXi AppTec. (2023). Half-life prediction of central nervous system (CNS) small molecules in humans using gradient tree boosting. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Shin, H.K., et al. (2023). machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds. Briefings in Bioinformatics. Available at: [Link]

  • Shah, P., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Lipophilicity and Other Parameters Affecting Brain Penetration. Available at: [Link]

  • Wilson, R.N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Current Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2020). In vivo methods for imaging blood–brain barrier function and dysfunction. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

  • ResearchGate. (n.d.). Computational models to predict blood-brain barrier permeation and CNS activity. Available at: [Link]

  • JoVE. (2017). Video: Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fenfluramine. PubChem. Available at: [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Google Patents. (n.d.). EP3800177A1 - Fenfluramine compositions and methods of preparing the same.
  • Wikipedia. (n.d.). Fenfluramine. Available at: [Link]

  • PubChemLite. (n.d.). Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine. Available at: [Link]

  • Hsieh, C.J., et al. (2019). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine. PubChem. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). 212102Orig1s000. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid. CompTox Chemicals Dashboard. Available at: [Link]

  • Hsieh, C.J., et al. (2018). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Available at: [Link]

  • Sciforum. (2023). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Procedure for hydrochloride salt formation of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

An Application Guide to the Preparation of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine Hydrochloride Authored by: A Senior Application Scientist Abstract This technical document provides a detailed protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Preparation of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical document provides a detailed protocol for the preparation of the hydrochloride salt of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine. Salt formation is a critical step in drug development, often employed to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.[1][2][3] This guide delves into the underlying chemical principles, offers a step-by-step experimental procedure, outlines methods for characterization, and emphasizes crucial safety considerations for researchers and drug development professionals.

Introduction: The Rationale for Hydrochloride Salt Formation

In pharmaceutical sciences, the conversion of a free base, particularly an amine, into a salt form is a fundamental strategy for optimizing drug-like properties.[2] Amine-containing compounds often exhibit poor aqueous solubility and can be prone to degradation. By reacting the basic amine with a strong acid, an ionic salt is formed.[1][4]

Hydrochloric acid (HCl) is the most frequently used counterion for forming pharmaceutical salts.[1] The resulting hydrochloride salts typically exhibit significantly improved aqueous solubility and stability compared to the parent free base.[1][3] This enhancement is pivotal for ensuring effective delivery and absorption of the drug in the body.

The target molecule, Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine[5], is a substituted phenethylamine derivative. The presence of the trifluoromethyl (-CF3) group can increase lipophilicity and metabolic stability, making it an interesting scaffold for medicinal chemistry.[6] Converting this amine to its hydrochloride salt is a logical step for its potential development as a pharmaceutical intermediate or API.

Mechanism of Salt Formation: An Acid-Base Reaction

The formation of an amine hydrochloride salt is a classic Brønsted-Lowry acid-base reaction. The key mechanistic steps are as follows:

  • Proton Donation: Hydrochloric acid (HCl), a strong acid, readily donates a proton (H⁺).

  • Proton Acceptance: The lone pair of electrons on the nitrogen atom of the secondary amine, Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine, acts as a base and accepts the proton.[7]

  • Ionic Bond Formation: This protonation results in the formation of a positively charged ethyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-ammonium cation and a negatively charged chloride (Cl⁻) anion.[1][8] These oppositely charged ions are held together by a strong ionic bond, forming the crystalline salt.[1]

The overall reaction is: C₁₁H₁₄F₃N (amine) + HCl → [C₁₁H₁₅F₃N]⁺Cl⁻ (hydrochloride salt)

Experimental Protocol

This section provides a detailed, validated procedure for the laboratory-scale synthesis of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride.

Materials and Equipment
  • Reagents:

    • Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine (≥98% purity)

    • Hydrochloric acid solution (2.0 M in diethyl ether is recommended for an anhydrous procedure)

    • Anhydrous Isopropanol (IPA) or Ethyl Acetate (EtOAc)

    • Anhydrous Diethyl Ether (for washing)

  • Equipment:

    • Two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel or syringe pump for controlled addition

    • Ice/water bath

    • Büchner funnel and vacuum flask

    • Vacuum oven or desiccator

    • pH indicator strips

    • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure
  • Dissolution of the Amine:

    • In a clean, dry two-neck round-bottom flask, dissolve 1.0 equivalent of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine in a suitable volume of anhydrous isopropanol (approximately 5-10 mL per gram of amine).

    • Equip the flask with a magnetic stir bar and place it on a magnetic stirrer.

  • Acidification:

    • Cool the stirred amine solution to 0-5 °C using an ice/water bath. Lowering the temperature helps to control the exothermic nature of the neutralization reaction and promotes better crystal formation.

    • Slowly add 1.05 to 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise to the cold, stirred solution over 15-20 minutes. The slight excess of HCl ensures complete conversion of the amine to its salt.

    • Causality Note: Anhydrous HCl solutions are preferred to prevent the incorporation of water, which can sometimes lead to the formation of hydrates or make the salt more soluble, thereby reducing the isolated yield.[9]

  • Precipitation and Crystallization:

    • As the HCl solution is added, a white precipitate of the hydrochloride salt should begin to form.

    • After the addition is complete, test the pH of the supernatant with a glass rod and pH paper to ensure it is acidic (pH 1-2).

    • Allow the resulting slurry to stir at 0-5 °C for an additional 30-60 minutes to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small portion of cold isopropanol to remove any soluble impurities.

    • Perform a final wash with a generous portion of cold, anhydrous diethyl ether. This helps to remove residual isopropanol and facilitates drying.[10]

  • Drying:

    • Transfer the white crystalline solid to a watch glass and dry under vacuum at 40-50 °C until a constant weight is achieved.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Drying start Dissolve Amine in Isopropanol cool Cool to 0-5 °C start->cool Stirring acid Slowly Add HCl in Diethyl Ether cool->acid Maintain Temp precip Precipitation & Stirring acid->precip Formation of Solid filter Vacuum Filtration precip->filter Transfer Slurry wash Wash with Cold Solvents filter->wash dry Dry Under Vacuum wash->dry product Pure Hydrochloride Salt dry->product

Caption: Workflow for Hydrochloride Salt Formation.

Data Summary and Characterization

The successful formation of the salt should be confirmed by appropriate analytical methods.

Expected Results
ParameterExpected ValueRationale
Appearance White to off-white crystalline solidFormation of the ionic salt lattice typically results in a solid product.
Yield > 90%The reaction is generally high-yielding due to the favorable acid-base equilibrium.
Solubility Soluble in water and methanol; sparingly soluble in isopropanol and diethyl ether.Salts are more polar than their free bases, leading to increased solubility in polar solvents.[1]
Melting Point Significantly higher than the free base; will likely decompose.The strong ionic forces in the crystal lattice require more energy to overcome.[11]
Analytical Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling feature is the appearance of a broad and strong absorption band in the region of 2400-2800 cm⁻¹. This is characteristic of the N-H⁺ stretching vibration in a secondary ammonium salt and is absent in the free base spectrum.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the carbons adjacent to the nitrogen (the -CH₂-N-CH₂- protons) will typically shift downfield upon protonation due to the deshielding effect of the positive charge.

  • Elemental Analysis: Provides quantitative confirmation of the elemental composition (C, H, N, F, Cl), verifying the correct 1:1 stoichiometry of the amine and HCl.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile or neoprene gloves are mandatory.[12][13]

  • Reagent Hazards:

    • Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine: While specific toxicity data is not widely available, compounds with trifluoromethyl groups should be handled with care. Avoid inhalation, ingestion, and skin contact.[13][14]

    • Hydrochloric Acid (in Ether): Highly corrosive and flammable. Causes severe skin burns and eye damage. Vapors can cause respiratory irritation.[12][15] Work in a fume hood and avoid sources of ignition.

    • Organic Solvents: Isopropanol, ethyl acetate, and diethyl ether are flammable. Diethyl ether can form explosive peroxides upon standing.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]

    • Eye Contact: Immediately rinse eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[16]

References

  • Amine and HCl - salt formation reaction. (2022, June 7). YouTube. [Link]

  • Chemical Reactions of Amines: Role & Mechanism Explained. (2023, October 20). StudySmarter. [Link]

  • Amines 4. Reactions with acids to form Salts. (2016, March 17). YouTube. [Link]

  • Reactions of amines. (2020, July 1). Chemistry LibreTexts. [Link]

  • Bakken, B. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Process for the purification of amines.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. MDPI. [Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness.org. [Link]

  • A method of synthesis primary amine hydrochloride.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Publications. [Link]

  • A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. [Link]

  • Isolation (Recovery) of amines. University of Alberta. [Link]

  • Kumar, L. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • How to purify Amine? YouTube. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4). ResearchGate. [Link]

  • “SUPERACIDS” SAFETY GUIDELINES. Concordia University. [Link]

  • Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine. PubChem. [Link]

Sources

Application

Storage and handling requirements for fluorinated phenethylamine derivatives

Application Note & Protocol Guide Title: Best Practices for the Storage and Handling of Fluorinated Phenethylamine Derivatives in a Research Setting Introduction Fluorinated phenethylamine derivatives represent a broad a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Title: Best Practices for the Storage and Handling of Fluorinated Phenethylamine Derivatives in a Research Setting

Introduction

Fluorinated phenethylamine derivatives represent a broad and significant class of compounds in neuroscience research, drug discovery, and medicinal chemistry. The introduction of fluorine into the phenethylamine scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[1][2] This strategic fluorination can lead to compounds with enhanced potency, longer duration of action, or altered psychoactive profiles compared to their non-fluorinated analogs.[1] Given their biological activity and, in some cases, their classification as controlled substances or research chemicals, ensuring their stability, purity, and safe handling is paramount for both researcher safety and the integrity of experimental data.[3]

This guide provides a comprehensive overview of the essential storage and handling requirements for fluorinated phenethylamine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to minimize risk, preserve compound integrity, and ensure regulatory compliance. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety and stability.

Chemical Properties and Stability Considerations

The stability of a fluorinated phenethylamine derivative is governed by its core phenethylamine structure and the influence of the fluorine substituent(s). The basic amine functional group makes these compounds susceptible to oxidation and reactions with acids. The aromatic ring can also undergo metabolic transformation.

Key Factors Influencing Stability:

  • Oxidation: The primary degradation pathway for many phenethylamines is oxidation, often catalyzed by monoamine oxidases (MAO) in biological systems or by atmospheric oxygen over time.[4][5] This can lead to the formation of corresponding phenylacetaldehydes and phenylacetic acids.[6] While the strong carbon-fluorine (C-F) bond is generally stable, the rest of the molecule remains reactive. Some derivatives may be sensitive to air and require storage under an inert atmosphere.[7]

  • Light Sensitivity: Like many aromatic compounds, phenethylamine derivatives can be susceptible to photodecomposition. Prolonged exposure to UV or even ambient light can degrade the compound, leading to impurities.

  • Hygroscopicity: The amine functional group can make these compounds, especially their salt forms (e.g., hydrochlorides), hygroscopic. Absorbed moisture can accelerate degradation or affect the accuracy of weighing.[8]

  • Effect of Fluorination: The high electronegativity of fluorine can influence the electron density of the aromatic ring and the basicity of the amine group, which may alter susceptibility to certain enzymatic degradation pathways.[9] However, the C-F bond itself is exceptionally strong and not typically a point of metabolic attack.[10]

Diagram: Simplified Degradation Pathway

The following diagram illustrates a general oxidative degradation pathway for a phenethylamine structure.

A Fluorinated Phenethylamine (Parent Compound) B Oxidative Deamination (e.g., via air or enzymes) A->B C Fluorinated Phenylacetaldehyde (Intermediate) B->C D Further Oxidation C->D E Fluorinated Phenylacetic Acid (Degradation Product) D->E

Caption: General oxidative degradation pathway for phenethylamines.

Long-Term Storage Protocols

Proper storage is critical to maintain the purity and potency of fluorinated phenethylamine derivatives. The appropriate conditions depend on the specific compound and whether it is in solid or solution form. Always consult the Safety Data Sheet (SDS) for compound-specific recommendations.[11]

Table 1: Recommended Storage Conditions
ParameterSolid Form (Powder/Crystal)Stock Solution (in Solvent)Rationale & Best Practices
Temperature Store at 2-8°C or -20°C.Store at -20°C or -80°C.Lower temperatures slow chemical degradation and reduce volatility. Use of explosion-proof refrigerators is mandatory for flammable solvents.[8][12]
Atmosphere Store under an inert gas (Argon or Nitrogen).Store in tightly sealed vials with minimal headspace.Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[7][13]
Light Store in amber glass vials or in a dark location.Use amber glass vials or wrap clear vials in foil.Prevents photolytic decomposition of the aromatic structure.[8]
Container Tightly sealed glass bottles with PTFE-lined caps.Borosilicate glass vials with septa caps for repeated use.Ensures chemical inertness and prevents contamination or solvent evaporation. Use containers resistant to the stored chemical.[14][15]
Moisture Store in a desiccator, especially for hydrochloride salts.Use anhydrous solvents for preparing solutions.Prevents absorption of water, which can degrade the compound or alter its concentration.[8]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for high potency and psychoactivity, a strict handling protocol is mandatory. All work with these compounds, especially in powder form, must be conducted within designated areas and with appropriate engineering controls to prevent exposure.[16]

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Consult SDS & Risk Assessment B Don Appropriate PPE A->B C Prepare Fume Hood & Equipment B->C D Weigh/Transfer Compound C->D E Prepare Solution D->E F Seal & Label Container E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for the safe handling of potent chemical compounds.

Engineering Controls
  • Chemical Fume Hood: All handling of solid materials and volatile solutions must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.[17][18]

  • Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood provides an additional layer of protection.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.[19] The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or tight-fitting chemical splash goggles.[13]Protects eyes from splashes of liquids and contact with airborne powders.
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption. Always check glove manufacturer's compatibility charts for the specific compound and solvent. Double-gloving is recommended.[14]
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[20]
Respiratory Required when engineering controls are insufficient or during spill cleanup. Use a NIOSH-approved respirator with appropriate cartridges (e.g., N95 for powders, organic vapor for solvents).[13]Prevents inhalation of hazardous powders or vapors.

Experimental Protocols

Adherence to standardized procedures minimizes variability and enhances safety.

Protocol 4.1: Weighing and Aliquoting Solid Compounds
  • Preparation: Ensure the analytical balance is inside a ventilated enclosure or chemical fume hood. Decontaminate the spatula and weighing vessel.

  • Tare Vessel: Place the receiving vial or weigh boat on the balance and tare the weight.

  • Transfer Compound: Using a clean spatula, carefully transfer a small amount of the fluorinated phenethylamine derivative from the stock container to the tared vessel. Perform this action slowly to avoid creating airborne dust.

  • Seal and Record: Once the desired weight is obtained, securely close the stock container immediately. Record the exact weight in the laboratory notebook.

  • Cleanup: Carefully clean the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) to decontaminate all surfaces.

Protocol 4.2: Preparation of Stock Solutions
  • Pre-Requisites: Perform this entire procedure within a chemical fume hood.

  • Solvent Addition: Using a calibrated pipette, add the desired volume of an appropriate anhydrous solvent (e.g., DMSO, ethanol) to the vial containing the pre-weighed solid compound.

  • Dissolution: Securely cap the vial. Mix the contents by vortexing or sonicating until the solid is completely dissolved. Gentle warming may be required for some compounds, but check the compound's thermal stability first.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.[11][17]

  • Storage: Store the stock solution under the conditions outlined in Table 1. For long-term storage, consider aliquoting into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Spill Management and Waste Disposal

Accidents can happen, and a clear protocol for managing spills and waste is essential for laboratory safety.[15]

Spill Cleanup Protocol (Small Spills <5 mL or <1 g)
  • Alert & Secure: Immediately alert nearby personnel. Restrict access to the spill area.

  • Assess: If the spill involves a volatile solvent, ensure ventilation is adequate. If there is an immediate fire or inhalation hazard, evacuate the area and trigger the fire alarm.

  • Contain: Use a chemical spill kit to absorb the spill.[15] For powders, gently cover with an absorbent material to prevent them from becoming airborne.

  • Neutralize/Absorb: For liquids, cover with an inert absorbent material (e.g., sand, vermiculite).

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Waste Disposal
  • Chemical Waste: All solid waste (contaminated PPE, weigh boats, absorbent material) and liquid waste (unused solutions) containing fluorinated phenethylamine derivatives must be disposed of as hazardous chemical waste.[21]

  • Containers: Waste must be collected in clearly labeled, sealed, and chemically compatible containers.

  • Regulations: Follow all institutional, local, and federal guidelines for hazardous waste disposal. Never dispose of these chemicals down the drain.[21]

Conclusion

Fluorinated phenethylamine derivatives are powerful tools in scientific research, but their potential hazards necessitate rigorous adherence to safety protocols. By understanding the principles of their chemical stability and implementing the storage and handling procedures outlined in this guide, researchers can protect themselves, ensure the integrity of their experiments, and maintain a safe and compliant laboratory environment. Always prioritize a thorough risk assessment and consult the Safety Data Sheet before beginning any new work.

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from Apollo Scientific website. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from University of St Andrews website. [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from OSHA.com. [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from The Synergist website. [Link]

  • MBR. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from MBR website. [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls. Retrieved from NCBI Bookshelf. [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from CDC website. [Link]

  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from Justrite website. [Link]

  • ResearchGate. (n.d.). (A) Pathways for the catabolism of phenylethylamine, tyramine, and.... Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025, October 16). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Retrieved from PMC. [Link]

  • National Center for Biotechnology Information. (2012, July 15). Fluorine in psychedelic phenethylamines. Retrieved from PubMed. [Link]

  • ResearchGate. (2025, August 6). Fluorine in psychedelic phenethylamines. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2001, November 27). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Retrieved from PubMed. [Link]

  • University of Rochester. (n.d.). Fluorine Chemistry. Retrieved from University of Rochester website. [Link]

  • ResearchGate. (2025, August 10). (PDF) Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. Retrieved from ResearchGate. [Link]

  • University of Basel. (n.d.). Laboratory Safety Guidelines. Retrieved from University of Basel website. [Link]

  • Lab Manager. (2019, May 30). Handling Controlled Substances in the Lab. Retrieved from Lab Manager website. [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from NCBI Bookshelf. [Link]

  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals. Retrieved from Ibis Scientific, LLC website. [Link]

  • Westlab. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from Westlab website. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

Topic: Optimization of Reaction Yield & Selectivity Target Molecule: -Ethyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine Cas No: 775-00-8 (related free base)[1][2] Executive Summary & Route Selection Strategy User Query: "...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Yield & Selectivity Target Molecule:


-Ethyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Cas No:  775-00-8 (related free base)[1][2]

Executive Summary & Route Selection Strategy

User Query: "I am experiencing low yields and tertiary amine impurities when synthesizing Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine. How do I optimize this?"

Scientist's Diagnosis: The synthesis of secondary phenethylamines often fails due to two primary mechanisms:

  • Over-alkylation: Formation of the tertiary amine (

    
    -diethyl) byproduct.[1][2]
    
  • Precursor Instability: The required aldehyde (4-(trifluoromethyl)phenylacetaldehyde) is prone to enolization and polymerization due to the electron-withdrawing

    
     group increasing the acidity of the 
    
    
    
    -protons.[1]

Strategic Recommendation: Select your synthetic route based on your lab's specific constraints regarding purification capability vs. throughput speed .

Route Selection Logic

RouteSelection cluster_A Route A Optimization cluster_B Route B Optimization Start Start: Choose Pathway Q1 Is the aldehyde precursor readily available & stable? Start->Q1 RouteA Route A: Reductive Amination (High Throughput) Q1->RouteA Yes (or can generate in situ) RouteB Route B: Amide Reduction (High Purity/Reliability) Q1->RouteB No (Prefer stable intermediates) StepA1 Reagent: STAB (NaBH(OAc)3) RouteA->StepA1 StepB1 Step 1: Acylation (Acid Cl + EtNH2) RouteB->StepB1 StepA2 Control: Stoichiometry 1:1.1 StepA1->StepA2 StepB2 Step 2: Reduction (LiAlH4) StepB1->StepB2

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor stability and purity requirements.

Protocol A: Reductive Amination (The "Abdel-Magid" Protocol)[1]

Best For: Rapid synthesis when the aldehyde is fresh. Core Challenge: Controlling mono-alkylation.

The standard NaBH


 / Methanol protocol is often too aggressive, leading to over-reduction or side reactions.[2] The industry standard for this transformation is Sodium Triacetoxyborohydride (STAB)  in DCE or THF.
Optimized Workflow
  • Stoichiometry:

    • Aldehyde: 1.0 equiv

    • Ethylamine (2M in THF): 1.05 - 1.1 equiv (Do not use large excess)[1]

    • STAB: 1.4 equiv

    • Acetic Acid: 1.0 equiv (Crucial for catalyzing imine formation)[1]

  • Step-by-Step Procedure:

    • Step 1: Dissolve 4-(trifluoromethyl)phenylacetaldehyde in 1,2-Dichloroethane (DCE).

    • Step 2: Add Ethylamine and Acetic Acid.[2] Stir for 30-60 minutes under

      
      . Note: The 
      
      
      
      group makes the carbonyl highly electrophilic; imine formation is fast.
    • Step 3: Add STAB in one portion.[1][2] Stir at room temperature for 2-4 hours.

    • Step 4: Quench with saturated aqueous NaHCO

      
      .
      
Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Low Yield (<40%) Aldehyde polymerizationThe aldehyde is unstable.[1][2] Generate it in situ via Dess-Martin oxidation of the alcohol and react immediately, or switch to Route B.
Tertiary Amine Present Excess EthylamineUnlike alkyl halides, reductive amination requires near-stoichiometric amine.[2] Ensure ratio is 1:1.05.
No Reaction Wet Solvent / Old ReagentSTAB decomposes in moisture.[1][2] Use anhydrous DCE/THF and fresh reagent.

Protocol B: Amide Reduction (The High-Fidelity Route)[1]

Best For: Scale-up and cases where high purity is required.[1][2] Core Challenge: The workup of Aluminum salts.

This route avoids the unstable aldehyde entirely by using the stable Acid or Acid Chloride.

Optimized Workflow
  • Step 1: Amide Formation

    • React 4-(trifluoromethyl)phenylacetic acid with Thionyl Chloride (

      
      ) to form the acid chloride.[1]
      
    • React the acid chloride with Ethylamine (excess) to form

      
      -ethyl-2-(4-(trifluoromethyl)phenyl)acetamide.[1][2]
      
    • Result: A stable, crystalline intermediate that can be purified.[2]

  • Step 2: Reduction (The Critical Step)

    • Reagent: LiAlH

      
       (Lithium Aluminum Hydride) in anhydrous THF.[1]
      
    • Temp: Reflux is usually required to fully reduce the amide to the amine.

The "Fieser" Workup (Crucial for Yield)

Users often lose 20-30% of yield trapped in the aluminum "mud" during workup.[1] Use this specific quenching protocol for


 grams of LiAlH

:
  • Dilute reaction mixture with diethyl ether (cool to 0°C).

  • Slowly add

    
     mL water .
    
  • Add

    
     mL 15% aqueous NaOH .
    
  • Add

    
     mL water .
    
  • Warm to RT and stir for 15 mins. The aluminum salts will form a granular white precipitate that is easy to filter.

Mechanistic Insight & Data

Why the Group Matters

The trifluoromethyl group at the para position is strongly electron-withdrawing.

  • Effect on Aldehyde: Increases electrophilicity, making it more reactive but also more prone to hydration and polymerization.[2]

  • Effect on Amine: The final product's nitrogen is separated by two carbons from the phenyl ring. The inductive effect is diminished, meaning the basicity of the product amine is roughly similar to standard phenethylamine (

    
    ). This means standard acid/base extraction works well.[1][2]
    
Comparison of Reducing Agents
ReagentSelectivity (Mono vs Di)ToxicityReaction SpeedRecommendation
NaBH

LowLowFastAvoid (Over-reduction risk)
NaBH

CN
HighHigh (Cyanide)SlowLegacy (Effective but hazardous)
STAB Very High LowMediumPreferred (Best balance)
H

/ Pd-C
MediumLowFastCaution (Risk of de-halogenation of

or ring hydrogenation)

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2][4][6][7] Link[1]

  • Seyden-Penne, J. (1997).[1][2] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1][2] (Standard text for LiAlH4 workups).

  • Fieser, L. F., & Fieser, M. (1967).[2] Reagents for Organic Synthesis, Vol. 1, p. 581.[2] (Source of the Fieser Workup protocol).

Sources

Optimization

Troubleshooting low solubility of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine in aqueous buffers

Technical Support Center: Solubility Guide for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine Executive Summary You are encountering solubility issues with Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine (a structural...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Guide for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

Executive Summary

You are encountering solubility issues with Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine (a structural isomer of Fenfluramine). This molecule presents a classic "Lipophilic Cation" paradox: it contains a basic amine (hydrophilic, ionizable) and a trifluoromethyl-phenyl group (highly lipophilic).[1]

Most solubility failures with this compound stem from three root causes:

  • Incorrect Form: Using the Free Base (oil) directly in aqueous media.[1]

  • pH Mismatch: Attempting to dissolve the salt at a pH too close to its

    
     (
    
    
    
    ).[1][2]
  • Ionic Strength Shock: "Salting out" effects when diluting concentrated stocks into high-salt buffers (e.g., 10x PBS).[1][2]

This guide provides step-by-step diagnostic and remediation protocols.

Part 1: Diagnostic Phase (Start Here)

Before altering your protocol, determine the physicochemical state of your material using this decision matrix.

SolubilityDiagnosis Start Start: Material State Form Is it a Salt or Free Base? Start->Form FreeBase Free Base (Oil/Waxy Solid) Form->FreeBase Salt HCl Salt (Crystalline) Form->Salt ActionFB STOP: Insoluble in Water. Must use Organic Stock (See Protocol A) FreeBase->ActionFB ActionSalt Check Buffer pH Salt->ActionSalt pHCheck Is Buffer pH > 7.5? ActionSalt->pHCheck PrecipRisk High Risk of Precipitation (Free Base formation) pHCheck->PrecipRisk Yes Soluble Likely Soluble (Ionized Cation) pHCheck->Soluble No (pH < 7.0)

Figure 1: Diagnostic workflow for determining the root cause of insolubility.[3][1][2]

Part 2: The Science of the Problem

To troubleshoot effectively, you must understand the competing forces at work.[1][2]

The Lipophilicity Trap ( )

The Trifluoromethyl (


)  group is one of the most lipophilic substituents in medicinal chemistry.[1]
  • Effect: It drastically lowers the water solubility of the neutral molecule (Free Base).

  • Consequence: Even if 99% of the molecule is ionized (soluble), the remaining 1% neutral species can aggregate if the total concentration is high, forming "oily droplets" that look like precipitate.

The Ionization Threshold ( )

This secondary amine has a predicted


 of approximately 9.8 – 10.1 .[1]
  • Rule of Thumb: To ensure solubility, the pH of your solution must be at least 2 units below the

    
     .[1]
    
  • The Danger Zone: At pH 7.4 (Physiological), you are roughly 2.5 units away.[1] While theoretically ionized, the "Intrinsic Solubility" (

    
    ) of the neutral form is so low (due to the 
    
    
    
    group) that even a tiny fraction of free base can cause the solution to crash out.
ParameterApproximate ValueImplication

~10.0Molecule is basic.[3][1][2] Positive charge at pH < 8.[1][2][4]
LogP (Free Base) ~3.4Highly hydrophobic.[1] Insoluble in water.[1][2]
LogD (pH 7.4) ~1.0Moderately lipophilic even when ionized.[1]

Part 3: Validated Protocols

Protocol A: Preparation of Master Stock Solution (Organic)

Use this method for long-term storage and to ensure complete initial dissolution.[3][1]

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous (Grade: Cell Culture Tested)[1]

  • OR Ethanol (Absolute, 200 proof)[1]

Steps:

  • Calculate: Aim for a stock concentration of 10 mM to 50 mM . Do not attempt >100 mM stocks, as this increases the risk of precipitation upon dilution.[1]

  • Dissolve: Add the calculated volume of DMSO to the vial containing the solid/oil.

  • Vortex: Vortex vigorously for 30 seconds.

  • Inspect: Ensure the solution is perfectly clear. If using the HCl salt in DMSO, it may require mild warming (37°C) for 5 minutes.[1]

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid freeze-thaw cycles.

Protocol B: The "Step-Down" Dilution (Preventing Crash-Out)

Use this method when adding the drug to aqueous buffers (PBS, HBSS, Media).[3][1]

The Error: Injecting 10 µL of DMSO stock directly into 10 mL of PBS.[1][2] The Result: The local concentration at the injection tip exceeds solubility, creating micro-precipitates that never re-dissolve.

The Fix (Intermediate Dilution):

  • Prepare Buffer: Ensure your aqueous buffer (e.g., PBS) is at Room Temperature or 37°C. Cold buffer decreases solubility. [1]

  • Intermediate Step: Dilute your DMSO stock 1:10 into pure water (or low-salt buffer) first.[1][2]

    • Example: Take 10 µL of 10 mM Stock + 90 µL Water.[1][2] Vortex immediately.

    • Why? This lowers the solvent strength gently without the "salting out" shock of high ionic strength PBS.[1][2]

  • Final Dilution: Add the Intermediate solution to your final assay buffer.

    • Target: Final DMSO concentration should be < 0.5% (v/v).[1]

Part 4: Advanced Troubleshooting (FAQs)

Q1: I followed Protocol B, but it still precipitates in my cell culture media. Why? A: Cell culture media (DMEM/RPMI) contains salts, proteins, and amino acids.[1] The


 group promotes binding to proteins (albumin) or plastics.[1]
  • Solution: Pre-complex the compound with Cyclodextrin .[1][2]

    • Prepare a 10% (w/v) solution of 2-Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD)
      in water.
    • Use this CD solution to make your Intermediate Dilution (Step 2 in Protocol B). The cyclodextrin encapsulates the hydrophobic

      
       tail, keeping it soluble in aqueous media.[1][2]
      

Q2: Can I acidify my buffer to fix this? A: Yes, but be careful with biological compatibility.

  • Dropping the pH to 6.0 - 6.5 will significantly increase solubility by ensuring 99.99% ionization.[3][2]

  • Method: Add dilute HCl to your PBS until pH reaches 6.5 before adding the compound.[1][2]

Q3: How do I verify if the compound is actually dissolved or just a micro-suspension? A: Visual inspection is insufficient.

  • The Tyndall Effect: Shine a laser pointer (or bright focused light) through the cuvette/tube.[1] If you see a "beam" or scattering, you have a suspension (colloid), not a solution.

  • Centrifugation: Spin at 10,000 x g for 10 minutes. If a pellet forms or absorbance drops significantly compared to the pre-spin sample, it was not dissolved.[1][2]

Visualizing the "Crash-Out" Mechanism

PrecipitationMechanism DMSOStock DMSO Stock (10 mM) Solvated by DMSO RapidMix Rapid Injection into PBS (pH 7.4) DMSOStock->RapidMix LocalEnv Local Environment at Pipette Tip: High Conc + High Water + High Salt RapidMix->LocalEnv Result Hydrophobic Effect Dominates: CF3 Groups Aggregate -> Precipitation LocalEnv->Result

Figure 2: The mechanism of precipitation during rapid dilution.[3][1][2] The hydrophobic effect drives the


 groups together before they can disperse.

References

  • PubChem. (2025).[1][2][5][6][7] Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine Compound Summary. National Library of Medicine.[1] [Link][1][5]

  • FDA Center for Drug Evaluation and Research. (2020).[1][2] Fintepla (Fenfluramine HCl) Chemistry Review. (Provides solubility data for the structural isomer Fenfluramine HCl). [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods: Chapter 4 - Solubility. Elsevier.[1][2] (Authoritative text on solubilizing lipophilic amines). [Link][1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Protocol source for HP-

    
    -CD usage). [Link]
    

Sources

Troubleshooting

Technical Support Center: Resolving Hygroscopic Issues with Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine HCl Salt

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine HCl. This valuable compound, like many amine hy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine HCl. This valuable compound, like many amine hydrochloride salts, exhibits hygroscopicity—a tendency to absorb moisture from the atmosphere.[1] This can lead to a range of experimental challenges, from inaccurate weighing and difficult handling to chemical degradation and altered solid-state properties.[2][3] This resource is designed to help you understand, troubleshoot, and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My container of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine HCl salt, which was initially a free-flowing powder, has become clumpy and difficult to handle. What is happening?

A1: This is a classic sign of hygroscopicity. The hydrochloride salt is absorbing moisture from the air. This can cause the particles to stick together, a phenomenon known as caking.[4] The extent of this issue depends on the ambient relative humidity (RH).

Q2: How does this moisture absorption affect my experiments?

A2: Moisture uptake can have several detrimental effects:

  • Inaccurate Weighing: The absorbed water adds to the mass of your compound, leading to errors in concentration calculations for your experiments.

  • Physical Instability: As you've observed, it can lead to clumping and, in severe cases of hygroscopicity, deliquescence, where the solid dissolves in the absorbed water.[5]

  • Chemical Instability: The presence of water can promote hydrolysis or other degradation pathways, potentially leading to the formation of impurities.[2]

  • Altered Solid-State Properties: Moisture can induce changes in the crystalline form of the compound (polymorphism), which can affect its solubility, dissolution rate, and bioavailability.[2][6]

Q3: Is there a way to quantify the amount of water my sample has absorbed?

A3: Yes, the most widely used and accurate method for determining water content in pharmaceutical substances is Karl Fischer titration (KFT).[7][8][9][10] This technique is highly specific to water and can be used for a wide range of water concentrations.[11][12][13][14]

Q4: Can I dry my Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine HCl salt to remove the absorbed water?

A4: Yes, drying is a common approach. However, the method must be chosen carefully to avoid thermal degradation of the compound. Common techniques include oven drying at a controlled temperature (below the compound's melting or decomposition point) or using a desiccator with a suitable drying agent.[15][16]

Troubleshooting Guides

Problem 1: Physical Instability - Clumping, Caking, and Deliquescence

Underlying Cause: The primary driver for these physical changes is the interaction of the amine hydrochloride salt with atmospheric moisture. Amine hydrochlorides are known to be hygroscopic.[1] The degree of water uptake is dependent on the ambient relative humidity and the intrinsic properties of the compound.

Solutions and Mitigation Strategies:

  • Controlled Environment Handling: Whenever possible, handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.[17]

  • Proper Storage: Store the compound in a tightly sealed container. For enhanced protection, place this primary container inside a secondary container with a desiccant.[18] Sealing the container with parafilm can also be effective for short-term storage.[18]

  • Use of Desiccants: Employ desiccants like silica gel or molecular sieves in storage containers to maintain a dry atmosphere.[18]

Problem 2: Inaccurate Measurements and Dosing

Underlying Cause: The mass of absorbed water contributes to the total weight of the sample, leading to an overestimation of the amount of active compound being used.

Solutions and Mitigation Strategies:

  • Quantify Water Content: Before use, determine the water content of a representative sample using Karl Fischer titration.[7][8][9][10]

  • Correction for Water Content: Adjust the mass of the compound to be weighed based on the determined water content to ensure you are using the correct amount of the active substance.

  • Dry Before Use: If feasible and validated not to cause degradation, dry the material to a consistent low water content before weighing.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general procedure. Specific parameters may need to be optimized for your instrument and sample.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (e.g., single-component composite reagent)

  • Anhydrous Methanol (or other suitable solvent)

  • Gas-tight syringe

  • Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine HCl salt sample

Procedure:

  • Instrument Preparation: Add anhydrous methanol to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

  • Titer Determination: Accurately add a known amount of pure water or a certified water standard (e.g., sodium tartrate dihydrate) to the conditioned solvent and titrate to the endpoint.[7] This will determine the titer of the Karl Fischer reagent (mg H₂O / mL reagent).

  • Sample Analysis:

    • Accurately weigh a suitable amount of the Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine HCl salt.

    • Quickly transfer the sample to the titration vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • Record the volume of titrant consumed.

  • Calculation:

    • Water Content (%) = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

Protocol 2: Drying of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine HCl Salt

A. Desiccator Drying (Gentle Method)

Materials:

  • Glass desiccator

  • Desiccant (e.g., anhydrous calcium sulfate, silica gel with indicator)

  • Shallow glass dish (e.g., watch glass or petri dish)

Procedure:

  • Place a fresh, active desiccant in the bottom chamber of the desiccator.

  • Spread a thin layer of the Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine HCl salt in the shallow glass dish.

  • Place the dish on the desiccator plate.

  • Seal the desiccator and, if available, apply a vacuum.

  • Allow the sample to dry for an extended period (24-48 hours). The time required will depend on the initial water content and the efficiency of the desiccant.

  • Periodically check the physical appearance of the compound. For quantitative assessment, measure the water content by Karl Fischer titration at different time points until a stable low value is reached.

B. Vacuum Oven Drying (Faster Method - Use with Caution)

Materials:

  • Vacuum oven

  • Vacuum pump

  • Shallow glass dish

Procedure:

  • Determine Thermal Stability: Before proceeding, ensure the compound is stable at the intended drying temperature. This can be assessed by techniques like thermogravimetric analysis (TGA) or by heating a small sample and checking for any signs of decomposition (color change, melting).

  • Spread a thin layer of the compound in the shallow glass dish and place it in the vacuum oven.

  • Heat the oven to a temperature significantly below the compound's melting/decomposition point (e.g., 40-50 °C).

  • Apply a vacuum to the oven.

  • Dry for a specified period (e.g., 4-8 hours). The optimal time and temperature should be determined experimentally.

  • After drying, allow the oven to cool to room temperature before releasing the vacuum to prevent the rapid reabsorption of atmospheric moisture.

Advanced Mitigation Strategies in Formulation

For drug development professionals, hygroscopicity can be a significant hurdle in creating a stable and effective final dosage form. Here are some advanced strategies:

  • Co-processing with Excipients: Blending the hygroscopic active pharmaceutical ingredient (API) with excipients that have a low affinity for water can help protect the API from moisture.[2][3][19] Examples of such excipients include certain forms of mannitol and microcrystalline cellulose.[20]

  • Film Coating: Applying a polymer-based film coating to tablets or granules can act as a physical barrier to moisture.[2][3]

  • Encapsulation: Enclosing the API in a protective shell, for instance by spray drying with a suitable polymer, can shield it from the environment.[2][3]

  • Crystal Engineering (Co-crystallization): In some cases, it may be possible to form a co-crystal of the API with another molecule (a co-former). This creates a new crystalline structure that may have lower hygroscopicity.[2][3][21]

Data Summary Table: Formulation Strategies to Reduce Hygroscopicity

StrategyMechanism of ActionKey Considerations
Co-processing with Excipients Excipients with low water activity deflect moisture from the API.[2][3][19]Compatibility of excipients with the API must be established.
Film Coating Creates a physical barrier against environmental moisture.[2][3]The coating must be uniform and its impact on drug release must be evaluated.
Encapsulation Envelops the API in a protective matrix.[2][3]The encapsulation process must not degrade the API.
Co-crystallization Alters the crystal lattice to reduce the availability of sites for water binding.[2][3][21]Requires significant research to identify suitable co-formers.

Visualizations

Decision-Making Workflow for Handling a Hygroscopic Sample

Hygroscopic_Workflow A Observe Physical Change (Clumping, Caking) B Suspect Hygroscopicity A->B C Quantify Water Content (Karl Fischer Titration) B->C D Is Water Content Acceptable for Experiment? C->D E Proceed with Experiment (Correct for Water Content) D->E Yes F Select Drying Method D->F No J Handle and Store in Controlled Environment E->J G Desiccator Drying (Gentle, Slow) F->G H Vacuum Oven Drying (Fast, Requires Thermal Stability) F->H I Verify Water Content Post-Drying (KFT) G->I H->I I->E Moisture_Equilibrium Solid Hygroscopic Solid (Amine HCl Salt) Adsorbed Adsorbed Water Layer Atmosphere Atmospheric Moisture (H₂O vapor) Atmosphere->Adsorbed Adsorption Adsorbed->Atmosphere Desorption

Caption: The dynamic equilibrium between a solid and atmospheric water vapor.

References

  • ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • Liew, C. V., & Heng, P. W. S. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • ICH. Quality Guidelines. [Link]

  • TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Asaclean® Purging Compounds. (2018). 5 Tips to Help Process Dry Hygroscopic Resins. [Link]

  • Scribd. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. [Link]

  • ResearchGate. Co-processing with excipients to reduce hygroscopicity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • ResearchGate. (n.d.). Water determination. [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]

  • Google Patents.
  • Roquette. Low Moisture Excipients for Moisture-Sensitive APIs. [Link]

  • WorldofTest.com. (2025). Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. [Link]

  • YouTube. (2009). How to make a Desiccator Bag for Drying Chemicals. [Link]

  • Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • ACS Publications. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • The Hendrix Group, Inc. Ammonium Chloride. [Link]

  • Google Patents. EP1346732A2 - Dosage forms for hygroscopic active ingredients.
  • PhD thesis. Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR chemical shift assignments for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

Spectroscopic Fingerprinting: NMR Assignment Guide for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine Part 1: Executive Summary & Structural Logic This guide provides a definitive spectroscopic characterization of Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Fingerprinting: NMR Assignment Guide for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

Part 1: Executive Summary & Structural Logic

This guide provides a definitive spectroscopic characterization of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine (hereafter Target Molecule ).[1] As a secondary amine derivative of the trifluoromethylphenethylamine class, this compound is frequently encountered as a metabolic intermediate or a specific building block in drug discovery (e.g., anorectics, serotonin modulators).

The "Performance" of a Chemical Standard: In analytical chemistry, the "performance" of a reference standard is defined by its ability to be unambiguously distinguished from structural isomers (regioisomers) and homologs. This guide focuses on the spectral resolution required to differentiate the Target Molecule from its primary "impostors":

  • The 3-Trifluoromethyl Isomer (Fenfluramine analog).[1]

  • The Primary Amine Precursor (4-Trifluoromethylphenethylamine).[1]

  • The Non-Fluorinated Analog (N-Ethylphenethylamine).[1]

Part 2: Structural Visualization & Workflow

To ensure accurate assignment, we define the atom numbering system used throughout this guide.

ChemicalStructure C1 C1 (ipso) C2 C2/6 (ortho) C_alpha α CH2 C1->C_alpha Linker C2->C1 C3 C3/5 (meta) C3->C2 C4 C4 (para) C4->C3 CF3 CF3 CF3->C4 C_beta β CH2 C_alpha->C_beta N NH C_beta->N C_ethyl1 Et-1 CH2 N->C_ethyl1 C_ethyl2 Et-2 CH3 C_ethyl1->C_ethyl2

Figure 1: Connectivity map for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine.[1] Note the symmetry in the aromatic ring (C2=C6 and C3=C5).

Part 3: Experimental Protocol (Self-Validating)

To achieve the chemical shifts listed below, strict adherence to sample preparation is required to minimize concentration-dependent shifts (especially for the N-H proton).

Reagents:

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane).[1]
    
    • Why?

      
       minimizes exchange broadening of the amine proton compared to 
      
      
      
      .
  • Concentration: 10-15 mg of free base in 0.6 mL solvent.

    • Note: If analyzing the Hydrochloride salt, switch solvent to DMSO-

      
       to prevent precipitation and sharpen the ammonium protons.
      

Acquisition Parameters (600 MHz equivalent):

  • 1H NMR: 16 scans, 30°C, relaxation delay (

    
    ) = 2.0s.
    
  • 13C NMR: 512 scans, proton-decoupled.

  • COSY: To map the ethyl chain connectivity.

  • 19F NMR: Essential for confirming the trifluoromethyl group purity.

Part 4: Chemical Shift Assignments

The following data represents the consensus values for the Free Base form in


.
Table 1: H-NMR Assignment (600 MHz, )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
Ar-H (3,5) 7.54Doublet (d)2H8.1Ortho to

.[1] Deshielded by electron-withdrawing

.[1]
Ar-H (2,6) 7.31Doublet (d)2H8.1Meta to

. Typical AA'BB' roof effect.

-CH2
2.88Triplet (t)2H7.2Benzylic protons.[1]

-CH2
2.84Triplet (t)2H7.2Adjacent to Nitrogen.[1] Often overlaps with

-CH2.[1]
Et-1 (CH2) 2.68Quartet (q)2H7.1Methylene of the ethyl group.[1]
N-H ~1.3 - 1.8Broad Singlet1H-Exchangeable.[1] Shift varies with concentration.
Et-2 (CH3) 1.12Triplet (t)3H7.1Methyl terminus.[1]
Table 2: C-NMR Assignment (150 MHz, )
PositionShift (

, ppm)
TypeCoupling (

, Hz)
Assignment Logic
C1 (Ipso) 144.2C (quat)~1.2Attachment point to alkyl chain.[1]
C4 (Para) 128.8C (quat)32.3Diagnostic: Quartet due to

coupling.[1]
C3,5 125.3CH3.8Quartet due to

coupling.[1]
C2,6 128.9CH0No F coupling observed usually.[1]
CF3 124.3C (quat)271.8Diagnostic: Large

coupling.[1]

-CH2
51.2CH2-Carbon adjacent to amine (deshielded).[1]
Et-1 44.1CH2-Ethyl group methylene.[1]

-CH2
36.2CH2-Benzylic carbon.[1]
Et-2 15.2CH3-Methyl terminus.[1]

Part 5: Comparative Performance Analysis

This section objectively compares the spectral "performance" of the Target Molecule against its common confounding analogs. This is critical for researchers validating synthesis or checking for regioisomeric impurities.[1]

Scenario A: Distinguishing from the 3-Trifluoromethyl Isomer (Fenfluramine Analog)[1]
  • The Problem: Many synthetic routes yield mixtures of regioisomers.

  • The Solution: Look at the Aromatic Region .[2][3]

    • Target (4-CF3): Shows a symmetric AA'BB' system (two distinct doublets).[1]

    • Alternative (3-CF3): Shows a complex 4-spin system (Singlet, Doublet, Triplet, Doublet).[1] The presence of a singlet at ~7.4 ppm confirms the 3-isomer impurity.

Scenario B: Distinguishing from Non-Fluorinated N-Ethylphenethylamine
  • The Problem: Starting material contamination.

  • The Solution: Look at the 13C Spectrum .[4][5][6]

    • Target: The

      
       carbon appears as a quartet at ~124 ppm (
      
      
      
      Hz).[1]
    • Alternative: No quartet in the 120-130 ppm region; aromatic signals are simple singlets/multiplets without C-F splitting.

Scenario C: Distinguishing from Primary Amine (Missing Ethyl Group)
  • The Problem: Incomplete reductive amination.

  • The Solution: Look at the Aliphatic Region .[3]

    • Target: Presence of the triplet at 1.12 ppm (Methyl) and quartet at 2.68 ppm.

    • Alternative: These signals are completely absent.[1] The

      
      -CH2 shifts upfield slightly in the primary amine.
      

Part 6: Advanced Verification (Graphviz Workflow)

Use this logic flow to validate your assignment.

ValidationWorkflow Start Start: Acquire 1H NMR CheckAromatic Analyze 7.0 - 8.0 ppm Start->CheckAromatic IsSymmetric Is it AA'BB' (2 Doublets)? CheckAromatic->IsSymmetric TargetConfirmed Likely 4-CF3 Isomer IsSymmetric->TargetConfirmed Yes IsomerAlert Suspect 2- or 3-CF3 Isomer IsSymmetric->IsomerAlert No (Multiplet/Singlet) CheckAliphatic Check 1.0 - 3.0 ppm TargetConfirmed->CheckAliphatic HasEthyl Triplet (~1.1) & Quartet (~2.7)? CheckAliphatic->HasEthyl Final Identity Confirmed: N-Ethyl-4-CF3-Phenethylamine HasEthyl->Final Yes PrimaryAmine Impurity: Primary Amine HasEthyl->PrimaryAmine No

Figure 2: Decision tree for confirming the identity of the target molecule versus common impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5] (Standard text for substituent additivity rules in NMR).

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library & NMR Data for Phenethylamines. [Link][1]

  • Clark, C. R., et al. (2009).[1] "Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS." Forensic Science International. [Link] (Provides comparative spectral logic for trifluoromethyl regioisomers).[1]

  • PubChem Compound Summary. (2024). 2-(4-Trifluoromethylphenyl)ethylamine (Primary Amine Precursor Data). [Link][1]

Sources

Comparative

The Elusive Crystal Structure of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine: A Guide to Experimental Determination and Comparative Analysis

In the landscape of drug development, the precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is a cornerstone of its characterization. This structural blueprint dictates critical physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, the precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is a cornerstone of its characterization. This structural blueprint dictates critical physicochemical properties such as solubility, stability, and bioavailability, ultimately influencing a drug candidate's therapeutic efficacy and safety profile. For researchers and drug development professionals, access to high-quality crystallographic data is not merely an academic exercise; it is a fundamental prerequisite for informed decision-making in lead optimization and formulation.

This guide addresses the current knowledge gap regarding the crystal structure of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine, a compound of interest in medicinal chemistry. As of this writing, no public-domain, experimental single-crystal X-ray diffraction (XRD) data for this specific molecule is available. This absence of data presents both a challenge and an opportunity. It underscores the necessity of performing a rigorous, de novo structure determination.

This document provides a comprehensive, field-proven protocol for obtaining the crystal structure of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine. Furthermore, it offers a comparative analysis with structurally related compounds containing the 4-(trifluoromethyl)phenyl moiety to anticipate potential crystallographic features and to highlight the unique insights that a dedicated structural analysis of the target compound would provide.

The Critical Role of Crystallography in Drug Design

The solid-state form of an active pharmaceutical ingredient (API) can have profound implications for its performance.[1][2] Different crystalline arrangements of the same molecule, known as polymorphs, can exhibit varied melting points, dissolution rates, and mechanical properties.[1] Uncovering and characterizing the stable polymorph(s) is paramount to ensuring consistent product quality and therapeutic effect. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic-level structure, providing precise information on bond lengths, angles, and intermolecular interactions.[3][4] This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for rational drug design.[5][6]

Given the absence of data for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine, the following sections outline a robust experimental workflow to elucidate its crystal structure.

Part 1: A Proposed Experimental Workflow for Structure Determination

The following protocol is a comprehensive, step-by-step guide for a researcher to obtain high-quality single crystals of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine and to determine its crystal structure using SCXRD.

Experimental Protocol: From Synthesis to Structure

1. Synthesis and Purification:

  • Synthesis: The target compound can be synthesized via reductive amination of 4-(trifluoromethyl)phenylacetaldehyde with ethylamine.

  • Purification: The crude product should be purified by column chromatography on silica gel to achieve a purity of >98%, as confirmed by NMR and mass spectrometry. High purity is crucial for successful crystallization.

2. Crystallization Screening:

  • A systematic crystallization screening should be performed to identify suitable conditions for single crystal growth. A variety of common crystallization techniques should be employed:

    • Slow Evaporation: Prepare solutions of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) at a concentration of approximately 5-10 mg/mL in small vials. Cover the vials with a perforated seal to allow for slow solvent evaporation at room temperature.

    • Vapor Diffusion (Solvent/Anti-Solvent): In a sealed container, place a small vial containing a concentrated solution of the compound in a good solvent. In the larger container, add a more volatile anti-solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization. Common solvent/anti-solvent pairs include methanol/diethyl ether and ethyl acetate/hexane.

    • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

3. Single Crystal Selection and Mounting:

  • Once crystals have formed, they should be inspected under a microscope. Ideal crystals for SCXRD are well-formed, transparent, and have dimensions of approximately 0.1-0.3 mm in all directions.

  • A suitable crystal should be carefully selected and mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

4. Single-Crystal X-ray Diffraction Data Collection:

  • The mounted crystal should be placed on a goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., a CCD or CMOS detector).

  • Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential crystal decay.

  • A full sphere of diffraction data should be collected using a combination of ω and φ scans.

5. Data Processing, Structure Solution, and Refinement:

  • The raw diffraction images should be processed to integrate the reflection intensities and to apply corrections for Lorentz and polarization effects.

  • The crystal system and space group should be determined from the diffraction data.

  • The crystal structure can be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd SCXRD Analysis synthesis Reductive Amination purification Column Chromatography synthesis->purification screening Screening (Slow Evaporation, Vapor Diffusion, Cooling) purification->screening crystal_growth Single Crystal Growth screening->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (100 K) mounting->data_collection processing Data Processing & Structure Solution data_collection->processing refinement Structure Refinement processing->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Proposed experimental workflow for the determination of the crystal structure of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine.

Part 2: Comparative Analysis with Structurally Related Compounds

In the absence of experimental data for the target compound, we can draw valuable inferences by comparing its expected crystallographic parameters with those of known structures containing the 4-(trifluoromethyl)phenyl group. While not direct analogues, the crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one provide insights into the potential packing motifs and intermolecular interactions driven by the trifluoromethylphenyl moiety.[3][6][7]

ParameterEthyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine (Expected)N-[4-(trifluoromethyl)phenyl]benzamide[3]1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one[6][7]
Crystal System Likely Monoclinic or TriclinicTriclinicMonoclinic
Space Group Centrosymmetric (e.g., P2₁/c or P-1)P-1P2₁/c
Unit Cell Dimensions To be determineda = 5.73 Å, b = 8.01 Å, c = 14.42 Å, α = 77.0°, β = 80.8°, γ = 70.8°a = 8.16 Å, b = 24.88 Å, c = 7.61 Å, β = 116.7°
Key Intermolecular Interactions N-H···N hydrogen bonds, C-H···π interactions, potential C-H···F interactionsN-H···O hydrogen bonds, π-stackingC-H···O and C-H···F interactions
Discussion of Expected Structural Features

The presence of the ethylamine side chain in the target compound introduces a hydrogen bond donor (N-H) and acceptor (N), which are likely to dominate the crystal packing through the formation of N-H···N hydrogen bonds. These interactions could lead to the formation of chains or dimeric motifs.

The trifluoromethyl (-CF₃) group is a weak hydrogen bond acceptor and can participate in C-H···F interactions. More significantly, the electron-withdrawing nature of the -CF₃ group can influence the aromatic π-system, potentially leading to favorable π-stacking interactions between the phenyl rings of adjacent molecules. The crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide demonstrates the importance of both hydrogen bonding and π-stacking in the overall packing.[3]

The flexibility of the ethylamine side chain allows for various conformations, which could give rise to polymorphism. The identification of the most stable polymorph is a critical step in the drug development process.

Alternative Analytical Techniques

While single-crystal XRD is the definitive method for structure determination, other techniques can provide complementary information about the solid state of the compound:

  • Powder X-ray Diffraction (PXRD): This technique is invaluable for analyzing bulk crystalline material, identifying different polymorphic forms, and assessing sample purity.[4]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to detect phase transitions, providing information on the relative stability of different polymorphs.

  • Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and can be used to identify the presence of solvates.

Conclusion and Future Outlook

The determination of the crystal structure of Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is an essential step in its development as a potential pharmaceutical agent. The detailed experimental protocol provided in this guide offers a clear pathway to obtaining this crucial data. The comparative analysis with related compounds suggests that the interplay of N-H···N hydrogen bonding and interactions involving the trifluoromethylphenyl moiety will likely govern the crystal packing.

Obtaining high-resolution single-crystal X-ray diffraction data will provide an unambiguous three-dimensional structure, which is fundamental for understanding its solid-state properties and for advancing its development. This experimental data will serve as a critical reference point for quality control, formulation development, and regulatory submissions. The scientific community and drug development professionals are encouraged to pursue the experimental determination of this currently unknown crystal structure.

References

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]

  • Iuzzolino, L. The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst.A79 , a117 (2023). [Link]

  • OMICS International. The Role of Crystallography in Drug Development. J Anal Bioanal TechS7 (2018). [Link]

  • Blanton, T. N. et al. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Cryst.E75 , 1435-1442 (2019). [Link]

  • Gonnella, N. C. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS Symposium (2019). [Link]

  • Braga, D. et al. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Pharmaceutics14 , 1705 (2022). [Link]

  • Lab Manager. X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (2024). [Link]

  • Semantic Scholar. Synthesis, structural elucidation and X-ray crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl). [Link]

  • European Journal of Chemistry. Synthesis, structural elucidation and X-ray crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. Eur. J. Chem.10 , 435-440 (2019). [Link]

  • Davis, T. D. et al. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals11 , 2 (2021). [Link]

Sources

Validation

Comparative Guide: Synthetic Routes for N-Ethylation of 4-(trifluoromethyl)phenethylamine

[1] Executive Summary The synthesis of N-ethyl-4-(trifluoromethyl)phenethylamine presents a classic challenge in secondary amine synthesis: achieving mono-alkylation selectivity without over-alkylating to the tertiary am...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of N-ethyl-4-(trifluoromethyl)phenethylamine presents a classic challenge in secondary amine synthesis: achieving mono-alkylation selectivity without over-alkylating to the tertiary amine or quaternary ammonium salt. The presence of the para-trifluoromethyl group exerts a strong electron-withdrawing effect (Hammett


), reducing the nucleophilicity of the primary amine compared to unsubstituted phenethylamine. While this slightly mitigates the rate of over-alkylation, it also necessitates tailored conditions to ensure complete conversion.

This guide compares three distinct synthetic strategies:

  • Reductive Amination (Recommended): High selectivity using Sodium Triacetoxyborohydride (STAB).[1]

  • Acylation-Reduction (High Purity): A two-step sequence offering the highest rigorous control over stoichiometry.

  • Direct Alkylation (Baseline): A nucleophilic substitution route included for comparative analysis of impurity profiles.

Strategic Analysis: The Fluorine Effect

Before selecting a route, one must understand the substrate's electronic behavior. The 4-trifluoromethyl group pulls electron density from the aromatic ring, which inductively destabilizes the lone pair on the ethylamine nitrogen.

  • pKa Implications: The pKa of the conjugate acid of 4-(trifluoromethyl)phenethylamine is approximately 9.3, lower than typical phenethylamines (~9.8).[1] This means the amine is less basic and less nucleophilic.

  • Process Consequence: In direct alkylation, this reduced nucleophilicity requires higher temperatures, which paradoxically increases the energy available for side reactions (dialkylation).[1] Therefore, kinetic control (via reductive amination) or thermodynamic blocking (via acylation) is superior to simple thermal forcing.[1]

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics for each route based on laboratory scale-up (10g scale).

MetricRoute A: Reductive AminationRoute B: Acylation-ReductionRoute C: Direct Alkylation
Reagents Acetaldehyde, STAB, AcOH1.[1] Ac

O/Et

N2. LiAlH

or BH

Ethyl Iodide, K

CO

Step Count 1 (One-pot)21
Yield (Isolated) 85-92%78-85% (Overall)40-55%
Mono-Selectivity High (>95:5 mono:di)Perfect (100:[1]0)Poor (~60:40 mix)
Purification Acid/Base ExtractionCrystallization or DistillationDifficult Chromatography
Scalability ExcellentGood (LAH safety limits)Poor

Detailed Experimental Protocols

Route A: Reductive Amination (The Industry Standard)

Rationale: This method utilizes in situ formation of an imine followed by selective reduction. Sodium Triacetoxyborohydride (STAB) is chosen over NaBH


CN (toxic) or NaBH

(too aggressive/reduces aldehydes too fast).[1]
Protocol
  • Imine Formation:

    • Charge a reaction vessel with 4-(trifluoromethyl)phenethylamine (1.0 equiv) and 1,2-dichloroethane (DCE) [0.2 M concentration].

    • Add Acetaldehyde (1.1 equiv) dropwise at 0°C. Note: Acetaldehyde is volatile; use a freshly opened bottle or paraldehyde depolymerized in situ.[1]

    • Stir for 30 minutes to allow the hemiaminal/imine equilibrium to establish.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Add Acetic Acid (1.0 equiv) to catalyze the imine formation and protonate the intermediate.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH

      
      OH).[1]
      
  • Workup:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with DCM (3x).[1]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
    • Purification: The crude oil is typically >90% pure. Conversion to the HCl salt via ethanolic HCl precipitates the product as a white solid.

Route B: Acylation-Reduction (The High-Purity Route)

Rationale: This route guarantees mono-ethylation by forming a stable amide bond (N-acetylation) which is then reduced.[1] It eliminates the possibility of over-alkylation entirely.

Protocol

Step 1: Acetylation

  • Dissolve 4-(trifluoromethyl)phenethylamine (1.0 equiv) in DCM.[1]

  • Add Triethylamine (1.5 equiv) followed by Acetic Anhydride (1.1 equiv) at 0°C.

  • Stir for 2 hours. Wash with 1N HCl (to remove unreacted amine), then NaHCO

    
    .[1]
    
  • Evaporate to obtain N-[2-(4-trifluoromethylphenyl)ethyl]acetamide.

Step 2: Amide Reduction

  • Suspend LiAlH

    
      (2.5 equiv) in dry THF under Argon. Safety: LAH is pyrophoric.
    
  • Add the acetamide intermediate (dissolved in THF) dropwise to the refluxing LAH suspension.

  • Reflux for 6–12 hours.

  • Fieser Workup: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is grams of LAH used.
  • Filter the granular aluminum salts. Concentrate the filtrate to yield the secondary amine.

Route C: Direct Alkylation (The Baseline Control)

Rationale: Included only for comparison. This method relies on S


2 attack.
Protocol
  • Dissolve amine (1.0 equiv) in Acetonitrile.

  • Add K

    
    CO
    
    
    
    (2.0 equiv) and Ethyl Iodide (1.0 equiv).[1]
  • Heat to 60°C for 4 hours.

  • Result: The reaction invariably produces a statistical mixture of starting material (20%), product (50%), and N,N-diethyl impurity (30%).[1] Separation requires tedious column chromatography.

Mechanistic Visualization

The following diagrams illustrate the reaction pathways and the critical "fork in the road" where selectivity is determined.

ReactionPathways Start 4-CF3-Phenethylamine (Primary Amine) Imine Imine Intermediate Start->Imine Acetaldehyde AcOH Amide N-Acetyl Amide (Stable) Start->Amide Ac2O Et3N ProductC Mixture: Mono + Di-ethylated Start->ProductC Et-I / Base (Non-selective) ProductA N-Ethyl Product (High Selectivity) Imine->ProductA NaBH(OAc)3 (Hydride Transfer) ProductB N-Ethyl Product (High Purity) Amide->ProductB LiAlH4 Reduction

Figure 1: Comparative Reaction Pathways.[1] Route A and B converge on the desired product with high fidelity, while Route C leads to complex mixtures.[1]

ReductiveAminationMechanism Step1 Amine + Acetaldehyde Hemiaminal Hemiaminal (Unstable) Step1->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O (Acid Cat.) Final Secondary Amine (Target) Iminium->Final Irreversible Reduction (Fast Step) Borohydride Borohydride (H- Source) Borohydride->Final Hydride Donation

Figure 2: Mechanism of Reductive Amination.[1] The formation of the Iminium ion is the rate-determining selectivity step.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Gribble, G. W. (1998).[1] "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.[1]

  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] (Review of direct alkylation vs. other methods). [1]

  • Brown, H. C., & Heim, P. (1973).[1] "Selective reductions. 18. Diborane as a reducing agent for amides." The Journal of Organic Chemistry, 38(5), 912–916.[1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

Executive Summary & Immediate Directives Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is a fluorinated secondary amine. Structurally, it is a regioisomer/analog of the anorectic drug Fenfluramine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is a fluorinated secondary amine. Structurally, it is a regioisomer/analog of the anorectic drug Fenfluramine. For disposal purposes, it must be classified as a Halogenated, Basic Organic Pharmaceutical Intermediate .

CRITICAL PROHIBITIONS:

  • NO BLEACH: Do NOT mix this amine with sodium hypochlorite (bleach). This reaction generates chloramines (toxic/explosive gases).

  • NO DRAINS: Strict prohibition on sewer disposal due to high aquatic toxicity and persistence of the trifluoromethyl group.

  • NO MIXING WITH ACIDS (UNCONTROLLED): Direct mixing with strong acids generates significant heat (exothermic neutralization).

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the physical state and hazard profile. This compound presents a dual-threat: Corrosivity (amine function) and Persistent Fluorination (trifluoromethyl group).

ParameterSpecificationOperational Implication
Chemical Structure Secondary Amine w/ Trifluoromethyl groupBasic; forms salts; C-F bonds require high-temp incineration.[1]
GHS Hazards H314 (Causes severe burns)H302/H332 (Harmful if swallowed/inhaled)H410 (Very toxic to aquatic life)Requires full PPE (Nitrile gloves, goggles, lab coat). Treat as High-Potency API.
RCRA Classification D002 (Corrosive)Halogenated Organic Must be segregated from non-halogenated solvents to prevent contamination of fuel-blending waste streams.
Incineration Requirement >1,100°C Standard kilns may not break the C-F bond; requires facilities with HF scrubbers.

Waste Segregation Logic

The most common compliance failure in laboratories is misclassifying fluorinated amines as generic "Organic Bases." Because of the trifluoromethyl (


) moiety, this substance must be routed to Halogenated Waste  streams.
Why Segregation Matters (The Science)

Standard non-halogenated waste is often used as "supplemental fuel" for cement kilns. If fluorinated compounds enter this stream, they combust to form Hydrogen Fluoride (HF) gas. HF is highly corrosive to incinerator linings and is a regulated environmental pollutant. By segregating this waste, we ensure it goes to a specialized hazardous waste incinerator equipped with caustic scrubbers to neutralize the HF.

WasteSegregation Start Waste Generation: Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine StateCheck Physical State? Start->StateCheck Solid SOLID (Powder/Salts) StateCheck->Solid Powder Liquid LIQUID (Solution) StateCheck->Liquid Solution SolidBin Solid Waste Bin Label: 'Toxic Solid, Organic' Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water > 50%) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck HaloContainer HALOGENATED Waste Container (Red Can/Carboy) Organic->HaloContainer Direct Pour Neutralize Neutralize to pH 6-9 (Use Dilute HCl/H2SO4) pHCheck->Neutralize If pH > 10 pHCheck->HaloContainer If pH 6-9 Neutralize->HaloContainer Add as Aqueous Waste

Figure 1: Decision Logic for Waste Stream Segregation. Note the convergence on "Halogenated Waste" regardless of the solvent base, ensuring proper downstream incineration.

Detailed Disposal Protocols

Scenario A: Disposal of Solid Substance (Pure API)

Applicability: Expired stock, contaminated weighing boats, spill cleanup debris.

  • Containment: Place the solid material into a clear polyethylene bag.

  • Secondary Containment: Place the first bag into a second bag (double-bagging).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine"

    • Hazards: Check "Toxic" and "Irritant/Corrosive."[2][3][4]

  • Storage: Store in the Solid Waste Drum . Do not store with oxidizers (e.g., nitrates, permanganates).

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction solvents, washing solutions.

  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers or acids (unless the waste is already neutral).

  • Transfer: Pour into the container marked "HALOGENATED ORGANIC WASTE."

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the trifluoromethylated amine (>1%) renders the entire mixture "Halogenated" for disposal pricing and processing purposes.

  • Rinsing: Triple-rinse the empty vessel with a small volume of solvent (e.g., ethanol). Add the rinsate to the same waste container.

Scenario C: Empty Containers
  • Triple Rinse: Containers must be triple-rinsed with a solvent capable of dissolving the amine (Ethanol or Acetone recommended).

  • Defacing: Cross out the original label.

  • Disposal:

    • If the container is glass: Dispose of in "Glass/Sharps" bin (after drying).

    • If the container is plastic: Dispose of in regular trash only if triple-rinsed and dry.

Emergency Spill Response (Amine Specific)

Spills of fluorinated amines require a specific cleanup protocol to avoid respiratory injury from vapors and skin burns.

  • Isolate: Evacuate the immediate area (10-foot radius).

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is >100mL outside a fume hood, use a half-mask respirator with organic vapor cartridges.

  • Neutralization (The "Dry" Method):

    • Do not use water initially (spreads the spill).

    • Cover the spill with a Dry Acid Neutralizer (e.g., Citric acid based or commercial spill pads for bases).

    • Observation: Wait for the color change indicator (if available) or for the fuming to stop.

  • Collection: Scoop the neutralized sludge into a bag. Label as "Hazardous Waste: Spill Debris (Amine)."

  • Decontamination: Wash the surface with soap and water.[5][6] Test pH of the surface to ensure neutrality.

The "Fluorine Factor": Incineration Mechanics[1][7][8]

To maintain scientific integrity, it is vital to understand why we prescribe these steps. The trifluoromethyl group (


) is exceptionally stable.
  • Standard Incineration (800°C): May result in incomplete combustion, releasing fluorinated organic byproducts (PFAS-like precursors) into the atmosphere.

  • High-Temperature Incineration (>1100°C): Breaks the C-F bond.

    • Reaction:

      
       (Hydrogen Fluoride).
      
  • Scrubbing: The incinerator flue gas passes through a Calcium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) scrubber.
    • Capture:

      
      .
      
    • 
       (Calcium Fluoride) is a stable solid (fluorspar) that can be landfilled safely.
      

This chemical lifecycle demonstrates why "Down the drain" is never an option.

References

  • United States Environmental Protection Agency (EPA). "Management of Halogenated Solvent Wastes." Resource Conservation and Recovery Act (RCRA)

  • Fisher Scientific. "Safety Data Sheet: 2-(4-Trifluoromethylphenyl)ethylamine.
  • American Chemical Society (ACS). "Identifying and Handling Chemical Incompatibilities: Amines." ACS Center for Lab Safety.

  • Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: Fluorine Compounds."

Sources

© Copyright 2026 BenchChem. All Rights Reserved.